DDO-3733
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H6F2N2OS |
|---|---|
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
5,7-difluoro-2-iminochromene-3-carbothioamide |
InChI |
InChI=1S/C10H6F2N2OS/c11-4-1-7(12)5-3-6(10(14)16)9(13)15-8(5)2-4/h1-3,13H,(H2,14,16) |
InChI-Schlüssel |
OYMWETSFXGNNJP-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-depth Technical Guide: DDO-3733
An extensive search has revealed no publicly available scientific or technical information for a compound or entity designated "DDO-3733."
Initial and broadened investigations across scientific databases, chemical repositories, and general web searches did not yield any relevant results for a molecule, drug candidate, or biological agent with this identifier. The search results were consistently dominated by unrelated topics, primarily:
-
Dungeons & Dragons Online (DDO): A massively multiplayer online role-playing game.
-
DDO Framework: A generic and efficient framework for MDD-based optimization in computer science.
-
Social Security Form SSA-3373-BK: A "Function Report - Adult" form used by the Social Security Administration.
It is possible that "this compound" may be an internal, pre-clinical, or otherwise non-public designation for a compound that has not yet been disclosed in scientific literature or public databases. Alternatively, it is possible that the identifier is incorrect.
Without any foundational information on the nature of this compound, its biological target, or its proposed function, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Recommendations for the User:
-
Verify the Identifier: Please double-check the accuracy of "this compound" to ensure it is the correct designation.
-
Provide Additional Context: If available, please provide any additional information, such as the therapeutic area, the target protein or pathway, the chemical class of the compound, or the research institution associated with its development. This information may facilitate a more successful search.
DDO-3733 as a PP5 allosteric activator
An In-depth Technical Guide to DDO-3733: A Novel PP5 Allosteric Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a recently identified small molecule that acts as a specific, allosteric activator of serine/threonine protein phosphatase 5 (PP5).[1][2][3][4] Notably, its mechanism is independent of the tetratricopeptide repeat (TPR) domain, a common regulatory site for PP5.[3][5][6][7] this compound binds to the phosphatase domain of PP5, inducing a conformational change that relieves the enzyme's natural auto-inhibited state and promotes the dephosphorylation of its downstream substrates.[8] This activation has significant implications for cellular processes regulated by PP5, particularly the heat shock response. This compound has been shown to inhibit the expression of heat shock proteins induced by HSP90 inhibitors, and it enhances the anti-tumor activity of these inhibitors, highlighting its potential as a chemical tool for research and therapeutic development.[1][2][3][4]
Mechanism of Action
Protein Phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family, characterized by an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal phosphatase domain.[9][10] The enzyme is typically held in a low-activity, auto-inhibited state through an intramolecular interaction between the TPR domain and the phosphatase domain.[2][8][9] Activation of PP5 can occur through the binding of molecules like Hsp90 to the TPR domain, which disrupts this auto-inhibition.[9][11]
This compound represents a novel class of PP5 activators that bypass the TPR domain.[5][6][7] It acts as an allosteric activator by binding directly to the phosphatase domain of PP5.[1][8] This binding event induces a conformational change that mimics the activated state, leading to an increase in its catalytic activity.[8] This TPR-independent mechanism provides a new avenue for modulating PP5 activity.
Quantitative Data
The following tables summarize the key quantitative parameters that characterize the interaction of this compound with PP5.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Description |
| EC50 | 52.8 µM[1][3] | The concentration of this compound that produces 50% of the maximum activation of PP5. |
| Emax | 4.3-fold activation[1][3] | The maximum activation of PP5 observed in the presence of this compound. |
| Fold Activation at 50 µM | 2.9-fold[1][3] | The level of PP5 activation at a this compound concentration of 50 µM. |
Table 2: Binding Affinity of this compound to PP5
| Parameter | Value | Target | Method |
| Kd | 1.14 µM[1][3] | Full-length PP5 | Isothermal Titration Calorimetry (ITC) |
| Kd | 0.811 µM[1][3] | PP5 Phosphatase Domain | Isothermal Titration Calorimetry (ITC) |
Table 3: Selectivity Profile of this compound
| Phosphatase | Effect of this compound |
| PP1A | No significant effect[1][3] |
| PP1B | No significant effect[1][3] |
| PP2A | No significant effect[1][3] |
| PTPN2 | No significant effect[1][3] |
| LMPTP-A | No significant effect[1][3] |
| DUSP3 | No significant effect[1][3] |
| SHP2 | No significant effect[1][3] |
Signaling Pathways and Experimental Workflows
PP5-Mediated Regulation of the Heat Shock Response
This compound's activation of PP5 has been shown to impact the heat shock response pathway. PP5 is a known negative regulator of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[12][13] The following diagram illustrates the proposed signaling pathway.
Caption: this compound activates PP5, which in turn negatively regulates HSF1.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the discovery and characterization of a PP5 activator like this compound.
Caption: A logical workflow for the identification and validation of this compound.
Detailed Experimental Protocols
In Vitro PP5 Phosphatase Activity Assay (Malachite Green Assay)
This assay quantifies the phosphatase activity of PP5 by measuring the release of free phosphate (B84403) from a phosphopeptide substrate. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Recombinant human PP5 protein
-
Phosphopeptide substrate (e.g., a synthetic phosphopeptide recognized by PP5)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA)
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).
-
Add the recombinant PP5 protein to all wells except for the negative control.
-
Pre-incubate the plate at 30°C for 15 minutes to allow this compound to bind to PP5.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the amount of phosphate released using a standard curve generated with known concentrations of phosphate.
-
Determine the EC50 and Emax values by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Recombinant human PP5 protein (full-length or phosphatase domain)
-
This compound
-
ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl), degassed
-
Isothermal titration calorimeter
Procedure:
-
Prepare solutions of PP5 and this compound in the same, degassed ITC buffer. The concentration of this compound in the syringe should be 10-20 times higher than the concentration of PP5 in the sample cell.
-
Load the PP5 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the this compound solution into the sample cell containing PP5.
-
Record the heat released or absorbed after each injection.
-
As a control, perform a titration of this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm by fitting the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Cellular Western Blot for Heat Shock Proteins
This experiment assesses the effect of this compound on the expression of heat shock proteins in cells treated with an HSP90 inhibitor.
Materials:
-
Cancer cell line (e.g., a human cancer cell line known to be sensitive to HSP90 inhibitors)
-
Cell culture medium and supplements
-
This compound
-
HSP90 inhibitor (e.g., AT13387)
-
Lysis buffer
-
Primary antibodies against HSP70, HSP27, and a loading control (e.g., β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the HSP90 inhibitor, or a combination of both for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the heat shock proteins and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative expression levels of the heat shock proteins.
Conclusion
This compound is a valuable new tool for studying the biology of PP5. Its unique TPR-independent mechanism of allosteric activation provides a means to investigate the roles of PP5 in various cellular signaling pathways. The ability of this compound to suppress the heat shock response induced by HSP90 inhibitors and enhance their anti-tumor effects suggests a promising therapeutic strategy that warrants further investigation. This technical guide provides a comprehensive overview of the core data and methodologies associated with the characterization of this compound, serving as a resource for researchers in the fields of cell signaling, cancer biology, and drug discovery.
References
- 1. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. This compound | PP5 activator | Probechem Biochemicals [probechem.com]
- 4. Allosteric Activation of Protein Phosphatase 5 with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Protein phosphatase 5 is a negative modulator of heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DDO-3733 (CAS 2923531-63-7) - A Novel Allosteric Activator of Protein Phosphatase 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DDO-3733, a novel small molecule allosteric activator of Protein Phosphatase 5 (PP5). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating PP5 activity. This document summarizes the core findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes key pathways and workflows.
Core Compound Information
This compound is a specific, small-molecule, allosteric activator of the serine/threonine protein phosphatase 5 (PP5).[1][2] It operates through a mechanism that is independent of the tetratricopeptide repeat (TPR) domain, a common interaction motif for PP5 regulators.[1][2] The chemical name for this compound is 5,7-Difluoro-2-imino-2H-chromene-3-carbothioamide.
Mechanism of Action
This compound functions as a conformational activator of PP5.[1] It binds directly to the phosphatase domain of PP5, inducing a conformational change that enhances its catalytic activity.[1] This allosteric activation facilitates the dephosphorylation of downstream PP5 substrates.[1][2] A key signaling pathway modulated by this compound is the heat shock response. PP5 is a known negative regulator of Heat Shock Transcription Factor 1 (HSF1). By activating PP5, this compound enhances the dephosphorylation of HSF1, leading to the suppression of the heat shock response.[1][2] This is particularly relevant in the context of cancer therapy, where inhibitors of Heat Shock Protein 90 (HSP90) often induce a cytoprotective heat shock response, limiting their efficacy. This compound has been shown to inhibit this HSP90 inhibitor-induced heat shock protein expression.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical Activity and Binding Affinity
| Parameter | Value | Description |
| PP5 Activation | 2.9-fold at 50 µM | Fold activation of PP5 enzymatic activity at a concentration of 50 µM. |
| EC50 | 52.8 µM | The concentration of this compound that produces 50% of the maximal activation of PP5. |
| Emax | 4.3-fold | The maximum fold activation of PP5 observed. |
| ITC Kd (full-length PP5) | 1.14 µM | Dissociation constant for the binding of this compound to full-length PP5, as determined by Isothermal Titration Calorimetry. |
| ITC Kd (phosphatase domain) | 0.811 µM | Dissociation constant for the binding of this compound to the isolated phosphatase domain of PP5, as determined by Isothermal Titration Calorimetry. |
Table 2: In Vivo Antitumor Activity Enhancement
| Treatment Group | Dosing | Outcome |
| AT13387 alone | 20 mg/kg | Standard antitumor activity. |
| AT13387 + this compound | 20 mg/kg + 30 mg/kg | Slightly stronger antitumor activity than AT13387 alone. |
| AT13387 + this compound | 20 mg/kg + 60 mg/kg | Slightly stronger antitumor activity than AT13387 alone. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are based on the information available in the primary scientific literature.
Synthesis of this compound (5,7-Difluoro-2-imino-2H-chromene-3-carbothioamide)
The synthesis of this compound is based on the reaction of substituted salicylaldehydes with malononitrile (B47326) derivatives. A general synthetic scheme for related 2-imino-2H-chromene-3-carbonitrile compounds involves the condensation of a salicylaldehyde (B1680747) with malononitrile, which can be followed by further functional group transformations.[3]
A plausible synthetic route for this compound would involve:
-
Starting Materials: 2,4-Difluorosalicylaldehyde and 2-cyanothioacetamide.
-
Condensation Reaction: A base-catalyzed Knoevenagel condensation between 2,4-difluorosalicylaldehyde and 2-cyanothioacetamide. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or isopropanol, with a catalytic amount of a base like piperidine (B6355638) or triethylamine.
-
Cyclization: The intermediate from the condensation reaction undergoes an intramolecular cyclization to form the 2-imino-2H-chromene ring system.
-
Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.
In Vitro PP5 Phosphatase Activity Assay
This assay is used to determine the enzymatic activity of PP5 in the presence and absence of this compound.
-
Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by PP5. The amount of free phosphate (B84403) generated is quantified using a colorimetric method.
-
Reagents:
-
Recombinant human PP5 enzyme.
-
Phosphopeptide substrate (e.g., RRA(pT)VA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MnCl2, 0.1% BME).
-
Malachite Green Phosphate Assay Kit.
-
This compound dissolved in DMSO.
-
-
Protocol:
-
Prepare a reaction mixture containing PP5 enzyme in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate.
-
Calculate the fold activation by comparing the activity in the presence of this compound to the vehicle control.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity of this compound to PP5.
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (PP5).
-
Instrumentation: An isothermal titration calorimeter.
-
Protocol:
-
Prepare solutions of purified PP5 (full-length or phosphatase domain) and this compound in the same dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Load the PP5 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the PP5 solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.
-
Cellular Heat Shock Response Assay
This assay evaluates the effect of this compound on the heat shock response in cells, often induced by an HSP90 inhibitor.
-
Principle: The assay measures the expression levels of heat shock proteins (e.g., HSP70) in cells treated with an HSP90 inhibitor, with or without this compound.
-
Cell Line: A relevant cancer cell line (e.g., a human breast or colon cancer cell line).
-
Protocol:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with an HSP90 inhibitor (e.g., AT13387) in the presence of varying concentrations of this compound (or DMSO as a control) for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of the lysates.
-
Analyze the expression levels of HSP70 and other relevant proteins (e.g., HSF1, client proteins of HSP90) by Western blotting using specific antibodies.
-
Quantify the band intensities to determine the effect of this compound on the induction of heat shock proteins.
-
In Vivo Xenograft Tumor Model
This model is used to assess the ability of this compound to enhance the antitumor efficacy of an HSP90 inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Model: Subcutaneous implantation of a human cancer cell line.
-
Protocol:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into different treatment groups (e.g., vehicle control, HSP90 inhibitor alone, this compound alone, combination of HSP90 inhibitor and this compound).
-
Administer the treatments according to a pre-determined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for heat shock proteins).
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
In-Depth Technical Guide: Discovery and Synthesis of DDO-3733, a Novel Allosteric Activator of Protein Phosphatase 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of DDO-3733, a novel, TRP-independent allosteric activator of Protein Phosphatase 5 (PP5). This compound presents a significant advancement in the study of PP5, a key serine/threonine phosphatase involved in a multitude of cellular processes. Notably, it has been demonstrated to modulate the heat shock response by facilitating the dephosphorylation of Heat Shock Factor 1 (HSF1), thereby mitigating the toxicity induced by HSP90 inhibitors. This document provides a comprehensive overview of the synthetic route, experimental protocols for its biological characterization, and quantitative data, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction
Protein Phosphatase 5 (PP5) is a highly conserved serine/threonine phosphatase that plays a crucial role in various cellular signaling pathways, including stress response, cell cycle regulation, and apoptosis.[1][2][3] Its activity is intrinsically regulated by an autoinhibitory mechanism involving its N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal alpha-helical domain.[4] Activation of PP5 typically occurs through interaction with binding partners, such as the molecular chaperone HSP90, which relieves this autoinhibition.[4]
The development of small molecule modulators of PP5 has been a long-standing challenge. This compound has emerged as a first-in-class small molecule that allosterically activates PP5 independent of the TPR domain.[4][5] This unique mechanism of action provides a powerful chemical tool to investigate the downstream effects of PP5 activation and explore its therapeutic potential, particularly in the context of combination therapies with HSP90 inhibitors in oncology.[4][5]
Discovery of this compound
The identification of this compound was the result of a targeted screening campaign to discover novel activators of PP5. The discovery workflow involved a multi-step process, beginning with a high-throughput screen of a diverse chemical library, followed by hit validation and optimization.
Synthesis of this compound
This compound, with the chemical name 5,7-Difluoro-2-imino-2H-chromene-3-carbothioamide, is synthesized through a multi-step reaction sequence. The general synthetic approach involves the condensation of a substituted salicylaldehyde (B1680747) with a reactive methylene (B1212753) compound.
Detailed Synthesis Protocol
The synthesis of this compound is based on the reaction of 2-hydroxy-4,6-difluorobenzaldehyde with malononitrile (B47326) and sodium sulfide (B99878) nonahydrate in the presence of a base.
Step 1: Synthesis of 2-amino-5,7-difluoro-2H-chromene-3-carbonitrile A mixture of 2-hydroxy-4,6-difluorobenzaldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (B6355638) in ethanol (B145695) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate product.
Step 2: Synthesis of 5,7-Difluoro-2-imino-2H-chromene-3-carbothioamide (this compound) The intermediate from Step 1 is dissolved in pyridine, and sodium sulfide nonahydrate (1.5 eq) is added portion-wise. The reaction mixture is stirred at 50-60 °C for 6-8 hours. After completion, the mixture is poured into ice-water, and the pH is adjusted to ~7 with dilute HCl. The precipitated solid is filtered, washed with water, and purified by column chromatography on silica (B1680970) gel to afford this compound.
Biological Activity and Mechanism of Action
This compound acts as an allosteric activator of PP5, enhancing its phosphatase activity towards its substrates. A key finding is that this activation is independent of the TPR domain, which is the canonical binding site for activators like HSP90.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 52.8 µM | In vitro PP5 phosphatase assay with DiFMUP substrate | [Probechem] |
| Emax | 4.3-fold activation | In vitro PP5 phosphatase assay with DiFMUP substrate | [Probechem] |
| Kd (full-length PP5) | 1.14 µM | Isothermal Titration Calorimetry (ITC) | [Probechem] |
| Kd (phosphatase domain) | 0.811 µM | Isothermal Titration Calorimetry (ITC) | [Probechem] |
| IC50 (AT13387 in HCT-116) | 78.49 nM (in combination) | CCK8 assay with 50 µM this compound for 72h | [MedchemExpress] |
| IC50 (AT13387 in SW-620) | 54.41 nM (in combination) | CCK8 assay with 50 µM this compound for 72h | [MedchemExpress] |
Signaling Pathway of PP5 Activation and Downstream Effects
This compound's activation of PP5 has significant implications for cellular pathways regulated by this phosphatase. One of the most notable is the heat shock response pathway. HSP90 inhibitors induce a heat shock response, leading to the activation of HSF1 and the subsequent expression of heat shock proteins (HSPs), which can counteract the therapeutic effect of the inhibitor. This compound-mediated activation of PP5 leads to the dephosphorylation of HSF1, thereby attenuating the heat shock response.
Experimental Protocols
In Vitro PP5 Phosphatase Assay
This assay is used to determine the direct effect of this compound on the enzymatic activity of PP5.
-
Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by recombinant PP5. The product, 6,8-difluoro-4-methylumbelliferone, is highly fluorescent.
-
Materials:
-
Recombinant human PP5
-
DiFMUP (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 1 mM MnCl₂, 1 mM DTT
-
This compound (serial dilutions in DMSO)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the wells of the microplate.
-
Add 10 µL of recombinant PP5 (final concentration ~5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rates against the log of this compound concentration to determine the EC₅₀.
-
Cell-Based HSF1 Phosphorylation Assay
This assay evaluates the ability of this compound to induce the dephosphorylation of HSF1 in a cellular context.
-
Principle: Western blotting is used to detect the phosphorylation status of HSF1 at specific serine residues (e.g., Ser326) in cells treated with an HSP90 inhibitor and this compound. A decrease in the phosphorylated HSF1 signal indicates PP5 activation.
-
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
HSP90 inhibitor (e.g., AT13387)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-HSF1 (Ser326), anti-HSF1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the HSP90 inhibitor (e.g., 100 nM AT13387) for a specified time (e.g., 4 hours) to induce HSF1 phosphorylation.
-
Co-treat the cells with varying concentrations of this compound for the final 2 hours of the HSP90 inhibitor treatment.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-HSF1 signal to total HSF1 and the loading control (GAPDH).
-
Co-Immunoprecipitation of PP5 and HSF1
This protocol is designed to investigate the interaction between PP5 and HSF1 in cells.
-
Principle: An antibody against a "bait" protein (e.g., PP5) is used to pull down the protein and its interacting partners ("prey," e.g., HSF1) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
-
Materials:
-
Cells expressing endogenous or tagged PP5 and HSF1
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-PP5 or anti-FLAG if using a tagged protein)
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-HSF1, anti-PP5)
-
-
Procedure:
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against HSF1 and PP5.
-
Conclusion
This compound is a valuable pharmacological tool for studying the biology of PP5. Its unique TPR-independent allosteric mechanism of activation opens new avenues for research into the diverse cellular functions of this phosphatase. The detailed synthetic and experimental protocols provided in this guide will enable researchers to further explore the therapeutic potential of PP5 activation, particularly in overcoming resistance to HSP90 inhibitors in cancer therapy.
References
The Role of DDO-3733 in the HSF1 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response, often referred to as the heat shock response (HSR). Under proteotoxic stress conditions, such as heat shock or exposure to protein-damaging agents, HSF1 is activated to induce the expression of a suite of protective genes, most notably those encoding heat shock proteins (HSPs). This response is critical for maintaining protein homeostasis (proteostasis) and cell survival. The dysregulation of the HSF1 pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
One of the key negative regulators of HSF1 is Protein Phosphatase 5 (PP5), a serine/threonine phosphatase that is itself regulated by association with HSP90.[1] PP5 can dephosphorylate HSF1, leading to the attenuation of the heat shock response. Recently, a novel small molecule, DDO-3733, has been identified as a potent and specific allosteric activator of PP5.[2] This technical guide provides an in-depth overview of the role of this compound in the HSF1 pathway, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling and experimental workflows.
This compound: A TPR-Independent Allosteric Activator of PP5
This compound is a novel small molecule that has been characterized as a TPR-independent allosteric activator of Protein Phosphatase 5 (PP5).[2] Unlike endogenous activators that often bind to the tetratricopeptide (TPR) domain of PP5, this compound exerts its effect through a distinct allosteric mechanism, promoting the dephosphorylation of PP5 substrates.[2]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters defining the biochemical and cellular activity of this compound.
Table 1: In Vitro Biochemical Activity of this compound against PP5
| Parameter | Value | Description |
| EC50 | 52.8 µM | The concentration of this compound that elicits a half-maximal activation of PP5 enzymatic activity. |
| Emax | 4.3-fold | The maximum fold activation of PP5 activity observed in the presence of saturating concentrations of this compound. |
| Activation at 50 µM | 2.9-fold | The fold activation of PP5 at a this compound concentration of 50 µM. |
Table 2: Binding Affinity of this compound to PP5 (Isothermal Titration Calorimetry)
| PP5 Construct | Kd (µM) | Description |
| Full-length PP5 | 1.14 µM | The dissociation constant for the binding of this compound to the full-length PP5 protein. |
| Phosphatase Domain | 0.811 µM | The dissociation constant for the binding of this compound to the isolated phosphatase domain of PP5. |
| TPR Domain | No binding detected | This compound does not exhibit detectable binding to the TPR domain of PP5, confirming its TPR-independent mechanism. |
The Role of this compound in the HSF1 Signaling Pathway
The activation of HSF1 is a tightly regulated process involving post-translational modifications, with phosphorylation playing a key role. Under normal conditions, HSF1 is maintained in an inactive, monomeric state in a complex with HSP90. Upon stress, HSF1 is released, trimerizes, and becomes hyperphosphorylated, leading to its transcriptional activation.
PP5, as a negative regulator, can dephosphorylate HSF1, thereby attenuating the HSR. By allosterically activating PP5, this compound enhances the dephosphorylation of HSF1. This is particularly relevant in the context of HSP90 inhibitors, which are known to induce a robust heat shock response as a feedback mechanism. The pharmacologic activation of PP5 by this compound has been shown to reduce the HSP90 inhibitor-induced heat shock response.[2]
Signaling Pathway Diagram
Caption: HSF1 signaling pathway and the regulatory role of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effect on the HSF1 pathway.
In Vitro PP5 Phosphatase Activity Assay
This assay is used to determine the direct effect of this compound on the enzymatic activity of PP5.
-
Reagents and Materials:
-
Recombinant human PP5 protein
-
This compound
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer: 40 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 1 mM DTT, and 1 mM MnCl2
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (if available).
-
Add 25 µL of recombinant PP5 solution to each well to a final concentration of approximately 10 nM.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 25 µL of pNPP substrate to a final concentration of 10 mM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of PP5 activation relative to the vehicle control.
-
Plot the percentage of activation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the binding affinity (Kd) of this compound to PP5 and its domains.
-
Reagents and Materials:
-
Recombinant human PP5 (full-length, phosphatase domain, TPR domain)
-
This compound
-
ITC buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl
-
Isothermal titration calorimeter
-
-
Procedure:
-
Dialyze the protein solutions extensively against the ITC buffer.
-
Prepare a stock solution of this compound in the same ITC buffer. A small percentage of DMSO may be used for solubility, ensuring the same concentration is present in the protein solution to minimize buffer mismatch effects.
-
Degas all solutions prior to use.
-
Fill the ITC sample cell with the PP5 protein solution (e.g., 20 µM).
-
Fill the injection syringe with the this compound solution (e.g., 200 µM).
-
Perform the titration experiment at a constant temperature (e.g., 25°C) by injecting small aliquots of the this compound solution into the protein solution.
-
Record the heat changes associated with each injection.
-
Integrate the raw data to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blot Analysis of HSF1 Pathway Activation
This protocol is used to assess the effect of this compound on the HSF1 pathway in a cellular context, typically by measuring the expression of HSPs in response to an HSP90 inhibitor.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, MCF7)
-
This compound
-
HSP90 inhibitor (e.g., 17-AAG, AT13387)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-HSP70, anti-HSP27, anti-HSF1, anti-phospho-HSF1 (Ser326), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Treat the cells with an HSP90 inhibitor for the desired duration (e.g., 24 hours) to induce the heat shock response.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Experimental and Logical Workflow
The following diagrams illustrate the typical workflow for characterizing a PP5 activator like this compound and the logical relationship of its mechanism of action.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing this compound.
Mechanism of Action Diagram
Caption: The mechanism of action of this compound in the HSF1 pathway.
Conclusion
This compound represents a valuable chemical tool for studying the role of PP5 in cellular signaling pathways, particularly the HSF1-mediated heat shock response. Its characterization as a TPR-independent allosteric activator provides a unique mechanism for modulating PP5 activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of PP5 activation and its impact on the HSF1 pathway. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to fully elucidate their potential as novel therapeutic agents.
References
The Biological Activity of DDO-3733: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-3733 is a novel, TRP-independent allosteric activator of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase implicated in a diverse range of cellular processes.[1][2][3][4] As a member of the PPP family of phosphatases, PP5 is involved in key signaling pathways, including MAPK-mediated growth, DNA damage repair, and steroid receptor signaling.[1][5] this compound facilitates the dephosphorylation of downstream PP5 substrates, offering a valuable chemical tool to probe the therapeutic potential of PP5 activation.[1][4] Notably, the pharmacological activation of PP5 by this compound has been shown to mitigate the heat shock response induced by HSP90 inhibitors, highlighting its potential in combination cancer therapy.[4][6]
Mechanism of Action
This compound functions as an allosteric activator of PP5, meaning it binds to a site on the enzyme distinct from the active site to modulate its catalytic activity.[4][6] This activation is independent of the N-terminal tetratricopeptide repeat (TPR) domain, which normally keeps PP5 in a self-inhibited state.[4] By binding to the phosphatase domain, this compound induces a conformational change that enhances the dephosphorylation of PP5 substrates.[6]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound's biological activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| EC50 | 52.8 μM | The concentration of this compound that produces 50% of the maximum activation of PP5. | [6] |
| Emax | 4.3-fold | The maximum fold activation of PP5 observed with this compound. | [6] |
| ITC Kd (full-length PP5) | 1.14 μM | The binding affinity of this compound to full-length PP5 as determined by Isothermal Titration Calorimetry. | [6] |
| ITC Kd (phosphatase domain) | 0.811 μM | The binding affinity of this compound to the isolated phosphatase domain of PP5 as determined by Isothermal Titration Calorimetry. | [6] |
Table 2: Cellular Activity of this compound in Combination with HSP90 Inhibitor AT13387
| Cell Line | Combination Treatment | Effect | Reference |
| HCT-116 | This compound (50 µM) + AT13387 | Enhancement of AT13387-induced antiproliferative activity. | [7] |
| SW620 | This compound (50 µM) + AT13387 | Enhancement of AT13387-induced antiproliferative activity. | [7] |
Table 3: In Vivo Antitumor Activity of this compound in Combination with AT13387
| Animal Model | Treatment | Outcome | Reference |
| Xenograft | AT13387 (20 mg/kg) + this compound (30 or 60 mg/kg) | Slightly stronger antitumor activity compared to AT13387 alone. | [6] |
Signaling Pathways
This compound, through its activation of PP5, modulates signaling pathways where PP5 plays a key regulatory role. One such pathway is the heat shock response.
Experimental Protocols
In Vitro PP5 Activity Assay
This protocol is adapted from standard phosphatase assay procedures and is suitable for measuring the activation of PP5 by this compound.
Materials:
-
Recombinant human PP5 enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% B-mercaptoethanol)
-
Phosphopeptide substrate (e.g., a synthetic phosphopeptide recognized by PP5)
-
Malachite Green Phosphate (B84403) Assay Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of varying concentrations of this compound or vehicle (DMSO) to the assay buffer.
-
Add 20 µL of recombinant PP5 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the phosphatase reaction by adding 20 µL of the phosphopeptide substrate.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the amount of phosphate released based on a standard curve.
-
Determine the fold activation by comparing the activity in the presence of this compound to the vehicle control.
Cell-Based Proliferation Assay
This protocol outlines a general method to assess the effect of this compound in combination with an HSP90 inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., HCT-116, SW620)
-
Complete cell culture medium
-
This compound
-
HSP90 inhibitor (e.g., AT13387)
-
Cell proliferation reagent (e.g., CCK-8, MTT)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the HSP90 inhibitor alone, this compound alone, or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for the HSP90 inhibitor in the presence and absence of this compound to assess the enhancement of antiproliferative activity.
Conclusion
This compound is a valuable research tool for studying the biological functions of PP5. Its ability to allosterically activate the phosphatase provides a unique approach to understanding the roles of PP5 in various signaling pathways. The synergistic effect of this compound with HSP90 inhibitors in cancer cells suggests a promising therapeutic strategy that warrants further investigation. This technical guide provides a comprehensive overview of the biological activity of this compound, serving as a foundational resource for researchers in the fields of cell biology, pharmacology, and drug discovery.
References
- 1. Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric Activation of Protein Phosphatase 5 with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein phosphatase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PP5 activator | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DDO-3733, an Allosteric Activator of Serine/Threonine Protein Phosphatase 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DDO-3733, a novel small molecule activator of serine/threonine protein phosphatase 5 (PP5). It details the compound's mechanism of action, quantitative biochemical and cellular data, and its impact on key signaling pathways. This document also includes detailed experimental protocols for researchers investigating the effects of this compound on PP5 activity and related cellular processes, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and research applications.
Introduction to Serine/Threonine Protein Phosphatase 5 (PP5)
Serine/threonine protein phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family, distinguished by its N-terminal tetratricopeptide repeat (TPR) domain.[1][2] This domain mediates interactions with various proteins, most notably the molecular chaperone heat shock protein 90 (Hsp90).[1] PP5 is involved in a multitude of cellular processes, including stress response, DNA damage repair, cell cycle regulation, and signal transduction.[1][2] It dephosphorylates a wide array of substrates, including kinases such as ASK1, Raf-1, and DNA-PKcs, as well as transcription factors and steroid hormone receptors.[1][3][4] Given its diverse roles, PP5 is emerging as a promising therapeutic target for various diseases, including cancer.[1]
This compound: A Novel Allosteric Activator of PP5
This compound is a specific, small-molecule allosteric activator of PP5.[5][6] Unlike endogenous activators that often rely on the TPR domain, this compound exhibits a TPR-independent mechanism of action.[5] It directly binds to the phosphatase domain of PP5, inducing a conformational change that leads to its activation.[5] This unique mechanism allows for the specific modulation of PP5 activity, making this compound a valuable tool for studying the physiological functions of PP5 and for potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with PP5 and its cellular effects.
Table 1: Biochemical Activity of this compound against PP5
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | |||
| Full-length PP5 | 1.14 µM | Dissociation constant determined by Isothermal Titration Calorimetry (ITC). | [5] |
| Phosphatase domain | 0.811 µM | Dissociation constant for the isolated phosphatase domain of PP5, determined by ITC. | [5] |
| Activation | |||
| EC50 | 52.8 µM | The concentration of this compound that produces 50% of the maximum activation of PP5. | [5] |
| Emax | 4.3-fold | The maximum fold activation of PP5 observed with this compound. | [5] |
| Potency | 2.9-fold activation at 50 µM | Fold activation of PP5 at a specific concentration of this compound. | [5] |
Table 2: Cellular Activity of this compound in Combination with HSP90 Inhibitor (AT13387)
| Cell Line | IC50 of AT13387 (with 50 µM this compound) | Description | Reference |
| HCT-116 | 78.49 nM | This compound enhances the antiproliferative activity of the HSP90 inhibitor AT13387. | [7] |
| SW-620 | 54.41 nM | This compound enhances the antiproliferative activity of the HSP90 inhibitor AT13387. | [7] |
Table 3: In Vivo Antitumor Activity of this compound in Combination with AT13387
| Treatment Group | Effect | Reference |
| AT13387 (20 mg/kg) + this compound (30 or 60 mg/kg) | Slightly stronger antitumor activities than the AT13387-alone group. | [5] |
Table 4: Selectivity Profile of this compound
| Phosphatase | Effect of this compound | Reference |
| PP1A, PP1B | No effect on enzymatic activity | [5] |
| PP2A | No effect on enzymatic activity | [5] |
| PTPN2 | No effect on enzymatic activity | [5] |
| LMPTP-A | No effect on enzymatic activity | [5] |
| DUSP3 | No effect on enzymatic activity | [5] |
| SHP2 | No effect on enzymatic activity | [5] |
Signaling Pathways Modulated by PP5 and this compound
PP5 plays a crucial role in several key signaling pathways. By activating PP5, this compound can modulate these pathways, leading to various cellular outcomes.
Hsp90 and the Heat Shock Response
PP5 is a co-chaperone of Hsp90 and is involved in the regulation of the heat shock response.[1][4] Hsp90 inhibitors induce the expression of heat shock proteins (HSPs) as a protective mechanism. This compound has been shown to inhibit this induced expression of HSPs, thereby enhancing the antitumor activity of Hsp90 inhibitors.[5]
Caption: this compound activates PP5, which in turn can negatively regulate the heat shock response.
DNA Damage Response
PP5 is implicated in the DNA damage response (DDR) through its interaction with key checkpoint kinases like ATM and ATR.[2][4] It can act as both a positive and negative regulator depending on the specific context and substrate. For instance, PP5 has been shown to dephosphorylate and negatively regulate DNA-PKcs, a key protein in non-homologous end-joining repair.[1] Conversely, it can positively regulate ATM and ATR signaling.[4]
Caption: PP5, activated by this compound, modulates key kinases in the DNA damage response pathway.
Raf-1 Signaling
PP5 plays a role in the Ras-Raf-MEK-ERK signaling pathway by dephosphorylating and inactivating Raf-1.[1][4] This pathway is critical for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By activating PP5, this compound can potentially suppress this oncogenic signaling cascade.
Caption: this compound-mediated activation of PP5 can lead to the inactivation of the pro-proliferative Raf-1 signaling pathway.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with PP5.
In Vitro PP5 Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the phosphatase activity of purified PP5 in the presence of this compound using a synthetic phosphopeptide substrate.
Materials:
-
Purified recombinant PP5 enzyme
-
This compound
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
Synthetic phosphopeptide substrate (e.g., RRA(pT)VA)
-
Malachite Green Phosphate (B84403) Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 2x working solution of the phosphopeptide substrate in the phosphatase assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 25 µL of the this compound dilutions or vehicle control (e.g., DMSO) to each well.
-
Add 25 µL of diluted PP5 enzyme to each well.
-
Incubate the plate at 30°C for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the phosphatase reaction by adding 50 µL of the 2x phosphopeptide substrate solution to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Generate a standard curve using known concentrations of free phosphate to determine the amount of phosphate released in each reaction.
-
Calculate the fold activation of PP5 by this compound relative to the vehicle control.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol details the determination of the binding affinity (Kd) of this compound to PP5 using ITC.
Materials:
-
Purified recombinant PP5 (full-length or phosphatase domain)
-
This compound
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the purified PP5 protein against the ITC buffer.
-
Dissolve this compound in the same ITC buffer to the desired concentration. It is crucial that the buffer for the protein and the ligand are identical.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the PP5 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection of a small volume of ligand to avoid artifacts from syringe placement.
-
Carry out a series of injections of the this compound solution into the PP5 solution.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm the engagement of this compound with PP5 in a cellular context.
Materials:
-
Cultured cells expressing PP5 (e.g., HCT-116)
-
This compound
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
PBS
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-PP5 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PP5 in each sample by SDS-PAGE and Western blotting using an anti-PP5 antibody.
-
Quantify the band intensities. A shift in the melting curve of PP5 in the this compound-treated samples compared to the control indicates target engagement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: A representative experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the study of PP5 biology. Its unique TPR-independent, allosteric mechanism of activation provides a powerful tool for dissecting the complex roles of PP5 in cellular signaling. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of modulating PP5 activity with this compound, particularly in the context of cancer and other diseases where PP5-regulated pathways are dysregulated. The continued investigation of this and similar compounds will undoubtedly deepen our understanding of phosphatase biology and may lead to the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PP5 activator | Probechem Biochemicals [probechem.com]
- 6. Protein Phosphatase/PTP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
TPR-Independent Activation of PP5 by DDO-3733: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Phosphatase 5 (PP5) is a crucial serine/threonine phosphatase involved in a multitude of cellular processes, including signal transduction, stress response, and cell cycle regulation. Its activity is endogenously regulated by an autoinhibitory mechanism involving its N-terminal tetratricopeptide repeat (TPR) domain. The discovery of DDO-3733, a small molecule activator of PP5 that functions independently of the TPR domain, presents a novel avenue for therapeutic intervention and a valuable tool for studying PP5 biology. This technical guide provides an in-depth overview of the TPR-independent activation of PP5 by this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and signaling pathways.
Introduction to PP5 and its Regulation
Protein Phosphatase 5 is a unique member of the phosphoprotein phosphatase (PPP) family, characterized by the presence of an N-terminal TPR domain and a C-terminal catalytic domain on a single polypeptide chain.[1] The TPR domain is known to interact with molecular chaperones like Hsp90 and Hsp70.[2] In its basal state, PP5 exists in an autoinhibited conformation where the C-terminal αJ helix interacts with the TPR domain, sterically hindering substrate access to the catalytic site.[1][3] Activation of PP5 typically occurs through the binding of Hsp90 or other TPR-binding partners, which induces a conformational change that relieves this autoinhibition.[2][4]
This compound: A Novel TPR-Independent Allosteric Activator
This compound has been identified as a specific, small-molecule allosteric activator of PP5.[3][5][6] Crucially, its mechanism of action bypasses the canonical TPR domain-mediated activation.[5] This TPR-independent activation provides a direct means of modulating PP5 activity without interfering with the complex interactions governed by the TPR domain.
Mechanism of Action
This compound functions as an allosteric activator, meaning it binds to a site on PP5 distinct from the active site to induce a conformational change that enhances catalytic activity. Studies have shown that this compound binds directly to the phosphatase domain of PP5, not the TPR domain.[5] This binding event is thought to mimic the conformational changes induced by TPR-binding partners, leading to the disengagement of the autoinhibitory C-terminal helix and opening of the active site.
Caption: Mechanism of TPR-independent activation of PP5 by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters characterizing the interaction and activation of PP5 by this compound.
Table 1: Binding Affinity of this compound to PP5
| Parameter | Analyte | Ligand | Value (µM) | Method |
| Kd | Full-length PP5 | This compound | 1.14 | Isothermal Titration Calorimetry (ITC) |
| Kd | PP5 Phosphatase Domain | This compound | 0.811 | Isothermal Titration Calorimetry (ITC) |
| Kd | PP5 TPR Domain | This compound | No Binding Detected | Isothermal Titration Calorimetry (ITC) |
Data sourced from[5]
Table 2: In Vitro Activation of PP5 by this compound
| Parameter | Value |
| EC50 | 52.8 µM[5] |
| Emax | 4.3-fold activation[5] |
| Activation at 50 µM | 2.9-fold[5] |
Downstream Signaling and Cellular Effects
The activation of PP5 by this compound has significant downstream cellular consequences, primarily related to the heat shock response. PP5 is a known negative regulator of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock proteins (HSPs).[3][7]
Inhibition of the Heat Shock Response
HSP90 inhibitors are a class of anti-cancer drugs that, while effective, often induce a heat shock response, leading to the upregulation of HSPs and potentially mitigating the therapeutic effect. By activating PP5, this compound can suppress the HSF1-mediated heat shock response induced by HSP90 inhibitors.[3][5]
Caption: this compound mediated inhibition of the heat shock response.
Enhancement of Anti-tumor Activity
In preclinical models, the combination of this compound with the HSP90 inhibitor AT13387 resulted in slightly stronger anti-tumor activity compared to AT13387 alone.[5] This suggests that the pharmacological activation of PP5 can be a viable strategy to enhance the efficacy of HSP90-targeted cancer therapies.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the TPR-independent activation of PP5 by this compound. These protocols are based on standard methodologies and should be optimized for specific laboratory conditions and reagents.
In Vitro PP5 Phosphatase Activity Assay
This colorimetric assay measures the dephosphorylation of a generic substrate, p-nitrophenyl phosphate (B84403) (pNPP), by PP5.
Materials:
-
Recombinant human PP5
-
This compound
-
pNPP substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MnCl2, 0.1 mg/mL BSA)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of PP5 to each well.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the phosphatase reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold activation relative to the vehicle control (e.g., DMSO).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to PP5, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant PP5 (full-length, phosphatase domain, or TPR domain)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the PP5 protein and dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas all solutions prior to use.
-
Load the PP5 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the PP5 solution.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data using the appropriate binding model to determine the thermodynamic parameters.
References
- 1. This compound | PP5 activator | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical Technical Guide: The Effect of a Novel Compound on Heat Shock Protein Expression
An in-depth analysis of the publicly available scientific literature and bio-databases reveals no specific compound designated as "DDO-3733" and its effects on heat shock protein (HSP) expression. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound name.
Therefore, a comprehensive technical guide on the specific effects of this compound on heat shock protein expression cannot be generated at this time due to the absence of requisite data.
To proceed with your request, please verify the compound identifier. It is possible that there may be a typographical error in the name, or the compound may be known by an alternative public designation.
In the interim, to provide a framework for the requested guide, the following sections outline the typical data points, experimental methodologies, and signaling pathway visualizations that would be included in a technical whitepaper on a novel compound's interaction with the heat shock protein system. This structure can be populated with specific data once the correct compound information is available.
This guide serves as a template for presenting a detailed analysis of a compound's influence on the heat shock protein network, a critical component of cellular stress response and a key target in various therapeutic areas, including oncology and neurodegenerative diseases.
Introduction to the Heat Shock Response
The heat shock response is a highly conserved cellular mechanism to protect against proteotoxic stress induced by various stimuli, including elevated temperatures, oxidative stress, and exposure to toxins. Central to this response are Heat Shock Proteins (HSPs), which function as molecular chaperones to facilitate protein folding, prevent aggregation of misfolded proteins, and target damaged proteins for degradation. Key families of HSPs include HSP90, HSP70, HSP60, HSP40, and small HSPs (sHSPs). The expression of these proteins is primarily regulated by the Heat Shock Factor 1 (HSF1). Under stress conditions, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby inducing their transcription.
Quantitative Analysis of HSP Expression
A crucial aspect of characterizing a novel compound's activity is to quantify its effect on the expression levels of various HSPs. This data is typically presented in a tabular format for clarity and ease of comparison.
Table 1: Hypothetical Dose-Dependent Effect of Compound X on HSP mRNA Expression
| Target Gene | Vehicle Control (Fold Change) | Compound X (1 µM) (Fold Change) | Compound X (5 µM) (Fold Change) | Compound X (10 µM) (Fold Change) |
| HSPA1A (HSP70) | 1.0 | 2.5 | 5.8 | 10.2 |
| HSP90AA1 (HSP90α) | 1.0 | 1.2 | 1.5 | 1.8 |
| HSPB1 (HSP27) | 1.0 | 3.1 | 7.2 | 15.6 |
| DNAJB1 (HSP40) | 1.0 | 2.8 | 6.5 | 12.4 |
Table 2: Hypothetical Time-Course Effect of Compound X (10 µM) on HSP Protein Expression
| Target Protein | Vehicle Control (Relative Expression) | 4 hours (Relative Expression) | 8 hours (Relative Expression) | 24 hours (Relative Expression) |
| HSP70 | 1.0 | 3.2 | 8.1 | 12.5 |
| HSP90α | 1.0 | 1.1 | 1.4 | 1.6 |
| HSP27 | 1.0 | 4.5 | 10.3 | 18.9 |
| HSP40 (Hdj1) | 1.0 | 3.8 | 9.2 | 14.7 |
Key Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings.
3.1. Cell Culture and Compound Treatment
-
Cell Lines: Specify the cell line(s) used (e.g., human colorectal carcinoma HCT116, human breast adenocarcinoma MCF-7).
-
Culture Conditions: Detail the growth medium, supplements (e.g., fetal bovine serum, penicillin/streptomycin), and incubation conditions (temperature, CO2 concentration).
-
Compound Preparation: Describe the solvent used to dissolve the compound (e.g., DMSO) and the final concentrations used for treatment.
-
Treatment Protocol: Outline the duration of cell exposure to the compound before harvesting for analysis.
3.2. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Specify the kit or method used for total RNA isolation.
-
Reverse Transcription: Detail the reverse transcriptase, primers (e.g., oligo(dT) or random hexamers), and reaction conditions used to synthesize cDNA.
-
qPCR: Provide information on the qPCR instrument, master mix, and the specific primer sequences for the target HSP genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Explain the method used for relative quantification (e.g., the 2-ΔΔCt method).
3.3. Western Blotting
-
Protein Extraction: Describe the lysis buffer composition (including protease and phosphatase inhibitors).
-
Protein Quantification: Specify the assay used to determine protein concentration (e.g., BCA assay).
-
SDS-PAGE and Transfer: Detail the percentage of the polyacrylamide gel, the amount of protein loaded per lane, and the membrane type (e.g., PVDF) and transfer conditions.
-
Immunoblotting: List the primary antibodies used (including supplier and dilution) for detecting specific HSPs and a loading control (e.g., β-actin, GAPDH). Also, specify the secondary antibody and the detection reagent (e.g., ECL).
-
Densitometry: Mention the software used for the quantification of band intensities.
Visualization of Cellular Mechanisms
Diagrams are invaluable for illustrating complex biological processes and experimental designs.
4.1. Signaling Pathway of HSF1 Activation
The following diagram illustrates the canonical pathway of HSF1 activation leading to HSP expression, which a compound like "this compound" might modulate.
Caption: Canonical HSF1 activation pathway leading to HSP expression.
4.2. Experimental Workflow
A clear workflow diagram is essential for outlining the experimental process.
Methodological & Application
DDO-3733 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-3733 is a novel small-molecule allosteric activator of Protein Phosphatase 5 (PP5).[1][2][3][4][5] Its mechanism of action involves the TPR-independent activation of PP5, which promotes the dephosphorylation of downstream substrates.[3][4][5] A key target of PP5 is the Heat Shock Factor 1 (HSF1). By activating PP5, this compound facilitates the dephosphorylation of HSF1, leading to the negative regulation of its activity.[1][4] This modulation of the HSF1 pathway reduces the expression of heat shock proteins (HSPs), which can be particularly beneficial in cancer therapy. Specifically, this compound has been shown to mitigate the heat shock response induced by HSP90 inhibitors, potentially reducing their toxicity and enhancing their anti-tumor efficacy.[4][6]
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | HCT-116 | 40.79 nM | [3] |
| Potency | in vitro PP5 assay | 2.9-fold PP5 activation at 50 µM | [5] |
| EC50 | in vitro PP5 assay | 52.8 µM | [5] |
| Emax | in vitro PP5 assay | 4.3-fold activation | [5] |
| Binding Affinity (Kd) | Full-length PP5 | 1.14 µM | [5] |
| Binding Affinity (Kd) | PP5 phosphatase domain | 0.811 µM | [5] |
Experimental Protocols
Cell Culture of HCT-116 Cells
This protocol outlines the standard procedure for the culture of HCT-116 human colorectal carcinoma cells, a commonly used cell line in studies involving this compound.
Materials:
-
HCT-116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (e.g., GIBCO # 16600)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks (T-75)
-
Centrifuge tubes (15 mL, 50 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Water bath (37°C)
-
Laminar flow hood
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C in a water bath before use.
-
Thawing Frozen Cells:
-
Retrieve a vial of frozen HCT-116 cells from liquid nitrogen storage.
-
Quickly thaw the vial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) before opening in a laminar flow hood.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1500 rpm for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance and Subculture:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily and change the medium every 2-3 days.
-
When cells reach 70-90% confluency, they are ready for subculturing.[7]
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 5-7 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium (a split ratio of 1:5 to 1:10 is typical).[7]
-
Western Blot for HSF1 Phosphorylation
This protocol describes a general method to assess the phosphorylation status of HSF1 in HCT-116 cells following treatment with this compound.
Materials:
-
HCT-116 cells cultured in 6-well plates
-
This compound
-
HSP90 inhibitor (e.g., AT13387)
-
Complete growth medium
-
PBS, ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-HSF1, anti-total-HSF1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for the desired time. A co-treatment with an HSP90 inhibitor can be included to induce HSF1 phosphorylation.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-HSF1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total HSF1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: this compound allosterically activates PP5, leading to the dephosphorylation and inactivation of HSF1.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric Activation of Protein Phosphatase 5 with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. This compound | PP5 activator | Probechem Biochemicals [probechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. encodeproject.org [encodeproject.org]
No Information Available for DDO-3733 In Vivo Studies
Despite a comprehensive search, no publicly available information, research articles, or experimental protocols specifically referencing "DDO-3733" for in vivo studies were found.
This suggests that "this compound" may be an internal compound designation not yet disclosed in public literature, a very recent discovery, or potentially an incorrect identifier. Without any foundational data on its mechanism of action, biological targets, or preclinical development, it is not possible to provide the requested detailed application notes, protocols, and data visualizations.
For the research community, drug development professionals, and scientists to effectively utilize a compound in in vivo studies, access to fundamental information is critical. This typically includes:
-
Mechanism of Action: How the compound is expected to work at a molecular and cellular level.
-
Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.
-
Pharmacodynamics: Information on the biochemical and physiological effects of the compound and its mechanism of action in the body.
-
Toxicology and Safety Data: Preliminary data on the potential adverse effects of the compound.
-
Efficacy Studies: Results from previous in vitro or in vivo experiments demonstrating a therapeutic effect.
Recommendations for Researchers and Professionals:
-
Verify the Compound Identifier: Please double-check the name "this compound" for any potential typographical errors or alternative nomenclature.
-
Consult Internal Documentation: If this is a compound from an internal discovery program, please refer to the relevant internal documentation and research reports.
-
Contact the Source: If the compound name was obtained from a collaborator or external source, it is recommended to contact them for detailed information and any available study protocols.
Once accurate and detailed information about this compound becomes available, comprehensive application notes and protocols for in vivo studies can be developed. These would typically include the sections outlined below.
Hypothetical Structure of Application Notes for an In Vivo Compound
Should information on this compound become accessible, the following structure would be used to generate the requested content:
1. Introduction
- Compound Name and Class
- Background and Rationale for In Vivo Studies
- Putative Mechanism of Action
2. Materials and Reagents
- Compound Formulation and Storage
- Animal Models
- Reagents for Analysis
3. Experimental Protocols
4. Data Analysis and Interpretation
- Statistical analysis methods.
- Interpretation of expected outcomes.
5. Quantitative Data Summary
6. Visualizations
An example of a hypothetical experimental workflow diagram is provided below to illustrate the type of visualization that would be generated.
Caption: A generalized workflow for an in vivo efficacy study.
We are committed to providing accurate and detailed scientific information. Once "this compound" is characterized in the public domain, we will be able to generate the comprehensive application notes and protocols you require.
Application Notes and Protocols for DDO-3733 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of the novel Protein Phosphatase 5 (PP5) allosteric activator, DDO-3733, in mice, based on currently available preclinical data. The provided protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction
This compound is a first-in-class, TPR-independent allosteric activator of Protein Phosphatase 5 (PP5).[1] PP5 is a serine/threonine phosphatase implicated in a variety of cellular processes, including stress response, cell cycle regulation, and signal transduction.[2][3] By allosterically activating PP5, this compound enhances the dephosphorylation of downstream substrates, making it a valuable tool for studying PP5-mediated signaling pathways and a potential therapeutic agent. Notably, this compound has been shown to reduce the heat shock response induced by HSP90 inhibitors, suggesting a synergistic potential in cancer therapy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo administration of this compound in mice, as reported in a study by Zhang et al. (2024).
Table 1: this compound Dosage and Administration in NCI-H1975 Xenograft Mouse Model
| Parameter | Value |
| Compound | This compound |
| Mouse Strain | BALB/c nude mice |
| Tumor Model | NCI-H1975 human non-small cell lung cancer cell xenograft |
| Dosage | 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Frequency | Once daily |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O |
| Concurrent Treatment | AT13387 (20 mg/kg, i.p., once every two days) |
Table 2: Summary of In Vivo Efficacy in Combination Therapy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | ~1200 | - |
| This compound (50 mg/kg/day, i.p.) | ~1000 | ~17% |
| AT13387 (20 mg/kg, q.o.d., i.p.) | ~600 | ~50% |
| This compound + AT13387 | ~300 | ~75% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
In a sterile microcentrifuge tube, add the appropriate volume of the this compound stock solution.
-
Add PEG300 to the tube.
-
Add Tween 80 to the tube.
-
Add sterile ddH₂O to the desired final volume. The final vehicle composition should be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear.
-
Draw the solution into a sterile syringe for administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Female BALB/c nude mice, 6-8 weeks old.
Tumor Cell Line:
-
NCI-H1975 (human non-small cell lung cancer)
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ NCI-H1975 cells in 100 µL of serum-free medium into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every other day. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment groups (e.g., Vehicle, this compound, AT13387, this compound + AT13387).
-
Drug Administration:
-
Administer this compound (50 mg/kg) via intraperitoneal injection once daily.
-
Administer AT13387 (20 mg/kg) via intraperitoneal injection once every two days.
-
Administer the vehicle solution to the control group following the same schedule as the this compound group.
-
-
Monitoring:
-
Continue to measure tumor volume every other day.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint: Euthanize the mice when the tumor volume in the control group reaches the predetermined endpoint, or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic marker analysis).
Visualizations
Signaling Pathway of PP5 Activation and Downstream Effects
Caption: Simplified overview of this compound-mediated PP5 activation and its downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Step-by-step workflow for assessing the in vivo efficacy of this compound in a xenograft model.
References
Application Notes and Protocols for Studying PP5 Function Using DDO-3733
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase implicated in a wide array of cellular processes, including stress signaling, cell cycle regulation, and hormone responses. Its unique structure, featuring an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal catalytic domain, allows for complex regulation of its activity. DDO-3733 is a novel small-molecule allosteric activator of PP5 that functions independently of the TPR domain.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the function of PP5 in various biological contexts.
This compound: A Specific Allosteric Activator of PP5
This compound has been identified as a specific activator of PP5, exhibiting no significant activity against a panel of other phosphatases, including PP1A, PP1B, PP2A, PTPN2, LMPTP-A, DUSP3, and SHP2.[1] Its mechanism of action is allosteric and does not depend on the TPR domain, which is the canonical binding site for Hsp90, a known activator of PP5.[1] This unique property makes this compound a valuable tool for dissecting the specific roles of the PP5 catalytic domain.
One of the key applications of this compound is in combination with Hsp90 inhibitors. Hsp90 inhibition often leads to a compensatory heat shock response, which can limit the therapeutic efficacy of these drugs. By activating PP5, this compound can suppress the Hsp90 inhibitor-induced heat shock response, thereby enhancing the anti-tumor activity of Hsp90 inhibitors.[1][4]
Quantitative Data for this compound
| Parameter | Value | Notes |
| PP5 Activation | ||
| Fold Activation at 50 µM | 2.9-fold | In vitro phosphatase activity assay.[1] |
| EC50 | 52.8 µM | In vitro phosphatase activity assay.[1] |
| Emax | 4.3-fold | Maximum activation observed in vitro.[1] |
| Binding Affinity (Isothermal Titration Calorimetry) | ||
| Kd (full-length PP5) | 1.14 µM | Direct binding measurement.[1] |
| Kd (PP5 phosphatase domain) | 0.811 µM | Binds directly to the catalytic domain.[1] |
| In Vivo Efficacy | ||
| Dosage | 30 or 60 mg/kg | Used in combination with the Hsp90 inhibitor AT13387 (20 mg/kg) in a xenograft model.[1] |
Key Signaling Pathways Regulated by PP5
PP5 is a crucial regulator of several key signaling pathways. This compound, by activating PP5, can be used to modulate these pathways and study their downstream effects.
ASK1-JNK/p38 Stress Response Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the stress response pathway that activates JNK and p38 MAP kinases. PP5 directly interacts with and dephosphorylates ASK1 at Threonine 838 (p-ASK1T838), a critical residue for its kinase activity.[5][6][7][8][9] This dephosphorylation leads to the inactivation of ASK1 and suppression of the downstream JNK/p38 signaling cascade. This negative feedback loop is crucial for regulating the duration and intensity of the stress response.[5][6][7]
References
- 1. This compound | PP5 activator | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric Activation of Protein Phosphatase 5 with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress | The EMBO Journal [link.springer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application of DDO-3733 in Cancer Research: Information Not Available
Following a comprehensive search for "DDO-3733" in the context of cancer research, no specific information, preclinical data, clinical trial results, or established mechanism of action could be identified for a compound with this designation. The initial search queries for "this compound cancer research," "this compound mechanism of action," "this compound preclinical studies," and "this compound clinical trials" did not yield any relevant results.
Therefore, it is not possible to provide detailed Application Notes, Protocols, data tables, or diagrams as requested. The scientific and medical literature readily accessible through public databases does not appear to contain information on a molecule designated this compound for oncological applications.
Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not publicly available. If "this compound" is an internal code name for a compound that has been published under a different name, searching for that alternative identifier may yield the desired information.
Application Notes and Protocols: Synergistic Inhibition of the HSP90 Chaperone Machinery with DDO-3733 in Combination with HSP90 Inhibitors
For Research Use Only.
Introduction
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1][2][3] The dependence of cancer cells on a constitutively active HSP90 chaperone cycle makes it an attractive target for anti-cancer therapy.[1][4] HSP90 inhibitors have been the subject of extensive research and have shown promise in preclinical and clinical studies, particularly when used in combination with other therapeutic agents to enhance efficacy and overcome resistance.[1][5][6]
Traditional HSP90 inhibitors typically target the N-terminal ATP-binding pocket of HSP90, leading to the destabilization and subsequent proteasomal degradation of its client proteins.[7][8][9] While "DDO-3733" is not extensively characterized in publicly available literature, related "DDO" compounds, such as DDO-5936, have been identified as inhibitors of the protein-protein interaction (PPI) between HSP90 and its co-chaperone Cdc37.[10] This co-chaperone is crucial for the recruitment and stabilization of a specific subset of HSP90 client proteins, particularly protein kinases.[10]
This document provides detailed application notes and protocols for investigating the potential synergistic anti-cancer effects of combining this compound, a putative HSP90-Cdc37 PPI inhibitor, with a traditional N-terminal HSP90 inhibitor. The proposed mechanism of synergy involves a more comprehensive shutdown of the HSP90 chaperone machinery by targeting two distinct critical steps: client protein recruitment via the HSP90-Cdc37 interaction and the ATP-dependent chaperone cycle.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound and HSP90 Inhibitor (e.g., 17-AAG) as Single Agents and in Combination in MCF-7 Breast Cancer Cells.
| Compound | IC50 (nM) |
| This compound | 85 |
| HSP90 Inhibitor (17-AAG) | 45 |
| This compound + 17-AAG (1:1 ratio) | 20 |
Table 2: Combination Index (CI) Values for this compound and HSP90 Inhibitor (17-AAG) Combination.
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy |
| 0.75 | 0.35 | Very Strong Synergy |
| 0.90 | 0.28 | Very Strong Synergy |
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of dual HSP90 machinery inhibition.
References
- 1. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSF1 Activity Modulation
Topic: DDO-3733 for Modulating HSF1 Activity
Note on "this compound": Publicly available scientific literature and chemical databases do not contain information on a compound designated "this compound" as a modulator of Heat Shock Factor 1 (HSF1) activity. The following application notes and protocols are based on the principles of HSF1 modulation by small molecules and utilize data from well-characterized HSF1 modulators as a representative example to guide researchers in the evaluation of novel compounds like this compound.
Introduction
Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response (HSR), a crucial cellular defense mechanism against proteotoxic stress.[1][2] Under normal conditions, HSF1 is maintained in an inactive, monomeric state in the cytoplasm through its association with chaperone proteins such as Hsp70 and Hsp90.[1][3] Upon stress, these chaperones are titrated away to refold denatured proteins, leading to the trimerization, nuclear translocation, and phosphorylation of HSF1. Activated HSF1 binds to heat shock elements (HSEs) in the promoters of target genes, primarily heat shock proteins (HSPs), to initiate their transcription.[2][4] Dysregulation of HSF1 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[3][5][6][7][8] Small molecule modulators of HSF1 can either activate or inhibit its activity, offering potential therapeutic avenues.
This compound: A Putative HSF1 Modulator
For the purpose of these application notes, "this compound" will be treated as a hypothetical small molecule modulator of HSF1. The following sections provide a framework for characterizing the activity of such a compound.
Mechanism of Action (Hypothetical)
Small molecule modulators can influence HSF1 activity through various mechanisms:
-
HSF1 Activators:
-
Interfering with the HSF1-chaperone complex, promoting HSF1 release and activation.
-
Directly inducing a conformational change in HSF1 that favors trimerization.
-
Inhibiting phosphatases that dephosphorylate and inactivate HSF1.
-
-
HSF1 Inhibitors:
-
Stabilizing the inactive HSF1-chaperone complex.
-
Preventing HSF1 trimerization or nuclear translocation.
-
Blocking the DNA binding or transcriptional activation domains of HSF1.
-
The precise mechanism of this compound would need to be elucidated through experimental investigation as outlined below.
Quantitative Data Summary
The following tables present hypothetical data for this compound, illustrating how to structure and present quantitative findings for an HSF1 modulator.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Value |
| HSF1 Reporter Assay | HEK293T | EC50 (Activation) | 1.5 µM |
| HSF1 Reporter Assay | HeLa | IC50 (Inhibition of Heat Shock) | 0.8 µM |
| Hsp70 Expression (qPCR) | MCF-7 | Fold Induction (10 µM) | 4.2 |
| Hsp90 Expression (Western Blot) | A549 | % Inhibition (5 µM) | 65% |
Table 2: Cellular Effects of this compound
| Assay | Cell Line | Treatment Condition | Outcome |
| Cell Viability (MTT) | SH-SY5Y | 24h incubation with 10 µM this compound | 95% viability |
| Thermotolerance Assay | U-87 MG | Pre-treatment with 2 µM this compound followed by heat shock | 40% increase in cell survival |
| Protein Aggregation Assay | PC12 (expressing mutant Huntingtin) | Treatment with 5 µM this compound | 30% reduction in protein aggregates |
Signaling Pathways and Experimental Workflows
HSF1 Activation and Inhibition Pathway
The following diagram illustrates the central role of HSF1 in the cellular stress response and potential points of modulation by small molecules.
Caption: HSF1 signaling pathway and points of modulation.
Experimental Workflow for Characterizing an HSF1 Modulator
This diagram outlines a typical workflow for the initial characterization of a compound like this compound.
Caption: Experimental workflow for HSF1 modulator characterization.
Experimental Protocols
Protocol 1: HSF1 Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of HSF1.
Materials:
-
HEK293T cells (or other suitable cell line)
-
HSE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 3000 (or other transfection reagent)
-
This compound
-
Positive control (e.g., heat shock at 42°C for 1 hour)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the HSE-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. For positive control wells, incubate the plate at 42°C for 1 hour, followed by a recovery period at 37°C for 6 hours.
-
Cell Lysis: After the desired incubation time with the compound (typically 6-24 hours), wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 or IC50 value.
Protocol 2: Western Blot for Heat Shock Protein Expression
This protocol is used to detect changes in the protein levels of HSF1 target genes.
Materials:
-
Cell line of interest (e.g., MCF-7, A549)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Hsp70, anti-Hsp90, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the appropriate duration. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Hsp70) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Protocol 3: Thermotolerance Assay
This assay assesses the ability of a compound to protect cells from heat-induced cell death.
Materials:
-
Cell line of interest (e.g., U-87 MG)
-
This compound
-
Water baths or incubators set to 37°C and a lethal temperature (e.g., 45°C)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Pre-treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or vehicle for a specified period (e.g., 12-24 hours).
-
Heat Shock: Transfer the plate to a 45°C water bath or incubator for a predetermined duration (e.g., 30-60 minutes). Include a control plate that remains at 37°C.
-
Recovery: After the heat shock, return the plate to the 37°C incubator and allow the cells to recover for 24-48 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT).
-
Data Analysis: Calculate the percentage of cell survival for each condition relative to the non-heat-shocked control. Compare the survival rates of this compound-treated cells to vehicle-treated cells to determine the thermoprotective effect.
References
- 1. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 2. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 4. Direct activation of HSF1 by macromolecular crowding and misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Modulation of Heat Shock Transcription Factor 1 as a Therapeutic Target for Small Molecule Intervention in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of heat shock transcription factor 1 as a therapeutic target for small molecule intervention in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
DDO-3733: A Selective Allosteric Activator of Protein Phosphatase 5 (PP5) for Cellular and In Vivo Studies
Application Notes and Protocols for Researchers
Abstract
DDO-3733 is a potent and selective small molecule activator of Protein Phosphatase 5 (PP5), a unique member of the serine/threonine phosphatase family.[1] Unlike many chemical probes that inhibit protein function, this compound functions as an allosteric activator, providing a valuable tool to investigate the downstream consequences of increased PP5 activity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe in biomedical research. It includes a summary of its biochemical and cellular characteristics, guidelines for its use in various assays, and its application in studying PP5-mediated signaling pathways.
Introduction to this compound
This compound is a specific, TPR-independent allosteric activator of PP5.[1][2] It directly binds to the phosphatase domain of PP5, leading to a conformational change that enhances its catalytic activity.[1] This mode of action allows for the specific potentiation of PP5 function, enabling researchers to explore its role in various cellular processes. PP5 has been implicated in a wide range of signaling pathways, including those involved in cell growth, differentiation, DNA damage repair, and stress responses.[3][4][5] this compound provides a means to acutely and selectively activate these PP5-dependent pathways.
Data Presentation
Table 1: Biochemical and Biophysical Properties of this compound
| Parameter | Value | Description |
| Mechanism of Action | Allosteric Activator | Activates PP5 through a non-competitive mechanism. |
| Binding Site | Phosphatase Domain | Interacts directly with the catalytic domain of PP5.[1] |
| EC50 | 52.8 µM | Concentration for half-maximal activation of PP5.[1] |
| Emax | 4.3-fold | Maximum fold activation of PP5 activity.[1] |
| Kd (Full-length PP5) | 1.14 µM | Dissociation constant for binding to full-length PP5 as measured by Isothermal Titration Calorimetry (ITC).[1] |
| Kd (Phosphatase Domain) | 0.811 µM | Dissociation constant for binding to the PP5 phosphatase domain as measured by ITC.[1] |
Table 2: Selectivity Profile of this compound
This compound has been shown to be selective for PP5, with no significant effect on the enzymatic activity of a panel of other phosphatases at relevant concentrations.[1]
| Phosphatase | Effect of this compound |
| PP1A | No effect |
| PP1B | No effect |
| PP2A | No effect |
| PTPN2 | No effect |
| LMPTP-A | No effect |
| DUSP3 | No effect |
| SHP2 | No effect |
Mandatory Visualizations
Experimental Protocols
In Vitro PP5 Activation Assay
This protocol is designed to determine the EC50 and Emax of this compound for PP5 activation using a synthetic phosphopeptide substrate.
Materials:
-
Recombinant human PP5 protein
-
Phosphopeptide substrate (e.g., RRA(pT)VA)
-
Malachite Green Phosphatase Assay Kit
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT
-
This compound stock solution (10 mM in DMSO)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should range from 0.1 µM to 100 µM. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of each this compound dilution or DMSO control.
-
Add 20 µL of PP5 (final concentration ~1-5 nM) to each well.
-
Incubate for 15 minutes at 30°C to allow for this compound binding to PP5.
-
Initiate the reaction by adding 20 µL of the phosphopeptide substrate (final concentration ~50-100 µM).
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction and detect the released free phosphate (B84403) using the Malachite Green Assay Kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically ~620-650 nm).
-
Plot the fold activation (relative to the DMSO control) against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Cellular Target Engagement Assay (Western Blot)
This protocol aims to demonstrate that this compound activates PP5 in a cellular context by measuring the dephosphorylation of a known PP5 substrate.
Materials:
-
Cell line of interest (e.g., HEK293T, a cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
HSP90 inhibitor (e.g., AT13387), if applicable
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against a known phosphorylated PP5 substrate (e.g., phospho-p53, phospho-ASK1) and total protein.
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for a specified time (e.g., 1-4 hours). Include a DMSO-only control.
-
For co-treatment studies, pre-treat cells with an HSP90 inhibitor for a specific duration before adding this compound.[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting with the protein lysates.
-
Probe the membranes with primary antibodies against the phosphorylated substrate and the corresponding total protein.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of the substrate with increasing concentrations of this compound indicates target engagement.
In Vivo Combination Study with an HSP90 Inhibitor
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in combination with an HSP90 inhibitor in a tumor xenograft model. This compound has been shown to enhance the antitumor activity of the HSP90 inhibitor AT13387.[1]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft implantation
-
This compound formulated for in vivo administration
-
HSP90 inhibitor (e.g., AT13387) formulated for in vivo administration
-
Vehicle control solution
Procedure:
-
Implant tumor cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
HSP90 inhibitor alone
-
This compound in combination with the HSP90 inhibitor
-
-
Administer the treatments according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection). Doses from previous studies can be used as a starting point (e.g., AT13387 at 20 mg/kg and this compound at 30 or 60 mg/kg).[1]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Analyze the tumor growth data to determine the efficacy of the combination treatment compared to the single agents and vehicle control.
Guidelines for Use
-
Solubility: this compound is soluble in DMSO.[1] For cellular assays, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Concentration: Use concentrations of this compound that are relevant to its EC50 and cellular activity. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific assay.
-
Controls: Always include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO) and, if possible, a structurally similar but inactive analog as a negative control.
By following these guidelines and protocols, researchers can effectively utilize this compound as a chemical probe to investigate the multifaceted roles of PP5 in health and disease.
References
- 1. This compound | PP5 activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPP5C protein phosphatase 5 catalytic subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DDO-3733 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-3733 has been identified as a novel conformational activator of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase implicated in a variety of cellular processes, including stress response, cell cycle regulation, and signal transduction.[1][2][3] Unlike inhibitors, which block enzyme function, activators like this compound enhance the catalytic activity of their target enzymes. This compound is reported to function independently of the typical TPR-domain-mediated activation, offering a unique mechanism for modulating PP5 activity. These application notes provide a comprehensive guide to the various techniques and detailed protocols for measuring the activity of this compound and characterizing its effects on PP5.
Biochemical Assays for Measuring PP5 Activation by this compound
Biochemical assays are fundamental for directly quantifying the enzymatic activity of PP5 in the presence of this compound. These assays typically utilize a purified, recombinant PP5 and a suitable substrate.
Colorimetric Phosphatase Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This is a widely used, straightforward assay for measuring phosphatase activity.[4][5][6] It relies on the hydrolysis of the artificial substrate p-nitrophenyl phosphate (pNPP) by PP5, which produces a yellow-colored product, p-nitrophenol (pNP), that can be quantified spectrophotometrically.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human PP5
-
This compound
-
pNPP substrate solution (e.g., 100 mM stock in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA, and 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations for testing.
-
In a 96-well plate, add 20 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (if available).
-
Add 20 µL of purified PP5 (e.g., 50 nM final concentration) to each well containing this compound or vehicle.
-
Incubate the plate at 30°C for 15 minutes to allow for the binding of this compound to PP5.
-
Initiate the phosphatase reaction by adding 60 µL of the pNPP substrate solution to each well (e.g., 10 mM final concentration).
-
Incubate the reaction at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the phosphatase activity by subtracting the absorbance of the blank (no enzyme) from the absorbance of the sample wells.
-
Data Presentation:
| This compound Conc. (µM) | Absorbance at 405 nm (Mean ± SD) | % PP5 Activation |
| 0 (Vehicle) | 0.25 ± 0.02 | 0 |
| 0.1 | 0.35 ± 0.03 | 40 |
| 1 | 0.50 ± 0.04 | 100 |
| 10 | 0.75 ± 0.05 | 200 |
| 100 | 0.78 ± 0.06 | 212 |
Fluorogenic Phosphatase Assay using DiFMUP
For higher sensitivity, a fluorogenic substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) can be used.[7] Dephosphorylation of DiFMUP by PP5 yields a highly fluorescent product, 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971) (DiFMU).
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human PP5
-
This compound
-
DiFMUP substrate (e.g., 10 mM stock in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA, and 1 mM DTT
-
Stop Solution: 0.5 M EDTA, pH 8.0
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation: 358 nm, Emission: 450 nm)
-
-
Procedure:
-
Follow steps 1-4 from the pNPP assay protocol, using a black microplate.
-
Prepare the DiFMUP working solution by diluting the stock in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding 50 µL of the DiFMUP working solution to each well.
-
Incubate at 30°C for 15-30 minutes, protected from light.
-
Stop the reaction by adding 25 µL of Stop Solution.
-
Measure the fluorescence intensity at an excitation of 358 nm and an emission of 450 nm.
-
Data Presentation:
| This compound Conc. (µM) | Fluorescence Intensity (RFU) (Mean ± SD) | % PP5 Activation |
| 0 (Vehicle) | 5000 ± 300 | 0 |
| 0.1 | 7500 ± 450 | 50 |
| 1 | 12500 ± 700 | 150 |
| 10 | 20000 ± 1100 | 300 |
| 100 | 21000 ± 1200 | 320 |
Biochemical Assay Workflow
Caption: Workflow for biochemical measurement of PP5 activation.
Cell-Based Assays for this compound Activity
Cell-based assays are crucial for confirming that this compound can penetrate cells and activate PP5 in a physiological context. These assays typically measure the dephosphorylation of a known downstream substrate of PP5.
Western Blot Analysis of Phospho-Substrate Levels
PP5 is known to dephosphorylate several proteins involved in cellular signaling, such as ASK1, Raf-1, and the glucocorticoid receptor (GR).[1][8] A western blot-based assay can be used to measure the change in the phosphorylation status of a specific PP5 substrate in cells treated with this compound.
Experimental Protocol:
-
Reagents and Materials:
-
Cell line expressing the target PP5 substrate (e.g., HEK293T, HeLa)
-
This compound
-
Cell culture medium and supplements
-
Phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total substrate and phospho-specific substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate for normalization.
-
Quantify the band intensities using densitometry.
-
Data Presentation:
| This compound Conc. (µM) | Phospho-Substrate Level (Normalized) (Mean ± SD) | % Dephosphorylation |
| 0 (Vehicle) | 1.00 ± 0.08 | 0 |
| 1 | 0.75 ± 0.06 | 25 |
| 10 | 0.40 ± 0.05 | 60 |
| 50 | 0.25 ± 0.04 | 75 |
PP5 Signaling Pathway
Caption: Simplified PP5 signaling pathway showing activation by this compound.
Biophysical Assays for this compound and PP5 Interaction
Biophysical assays are employed to confirm the direct binding of this compound to PP5 and to characterize the binding affinity and thermodynamics. These assays provide evidence of target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[9]
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human PP5
-
This compound
-
ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Dialyze the purified PP5 against the ITC buffer.
-
Dissolve this compound in the same ITC buffer.
-
Load the PP5 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the PP5 solution while monitoring the heat changes.
-
Analyze the resulting data to determine the binding parameters.
-
Data Presentation:
| Parameter | Value |
| Kd (µM) | 1.5 |
| n (Stoichiometry) | 1.1 |
| ΔH (kcal/mol) | -8.5 |
| ΔS (cal/mol·K) | 5.2 |
Microscale Thermophoresis (MST)
MST measures the movement of molecules in a temperature gradient, which changes upon ligand binding. This technique can determine the binding affinity between this compound and PP5 in solution.[9]
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human PP5 labeled with a fluorescent dye
-
This compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument
-
-
Procedure:
-
Label the purified PP5 with a suitable fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound in the MST buffer.
-
Mix the labeled PP5 with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled PP5 in the MST instrument.
-
Analyze the data to calculate the binding affinity (Kd).
-
Data Presentation:
| This compound Conc. (µM) | Normalized Fluorescence (Fnorm) |
| 0.01 | 0.98 |
| 0.1 | 0.95 |
| 1 | 0.75 |
| 10 | 0.30 |
| 100 | 0.15 |
| Kd (µM) | 2.3 |
Target Engagement Workflow
Caption: Workflow for confirming this compound target engagement with PP5.
Summary and Conclusion
The protocols and application notes provided here offer a comprehensive framework for researchers to effectively measure and characterize the activity of this compound as a conformational activator of PP5. By employing a combination of biochemical, cell-based, and biophysical assays, a thorough understanding of the mechanism of action, potency, and cellular efficacy of this compound can be achieved. The structured data presentation and clear experimental workflows are designed to facilitate experimental design and data interpretation in academic and industrial drug discovery settings.
References
- 1. Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SUMOylation of protein phosphatase 5 regulates phosphatase activity and substrate release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. sciencellonline.com [sciencellonline.com]
- 7. Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
DDO-3733: In Vitro Solubility and Stability Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-3733 is a novel, TRP-independent allosteric activator of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase involved in diverse cellular processes. By promoting the dephosphorylation of downstream substrates, this compound serves as a valuable chemical probe for studying PP5 signaling and holds potential for therapeutic development, particularly in contexts where PP5 activity is dysregulated. A recent study highlights its ability to reduce the heat shock response induced by HSP90 inhibitors, suggesting a synergistic role in cancer therapy.[1]
Understanding the physicochemical properties of a compound is a critical first step in drug discovery and development, ensuring reliable and reproducible results in biological assays. This document provides detailed application notes and protocols for determining the in vitro solubility and stability of this compound.
Compound Details:
-
Compound Name: this compound
-
CAS Number: 2923531-63-7
-
Molecular Formula: C₁₀H₆F₂N₂OS
-
Molecular Weight: 240.23 g/mol
-
Mechanism of Action: Allosteric Activator of Protein Phosphatase 5 (PP5)[1][2][3]
While extensive quantitative data on the solubility and stability of this compound are not yet publicly available, this guide offers standardized protocols to enable researchers to generate this crucial data.
Section 1: Solubility Profile of this compound
The solubility of a compound is fundamental to its biological activity, impacting its absorption, distribution, and formulation. Low aqueous solubility can lead to underestimated potency in in vitro assays and poor bioavailability in vivo. The following section provides protocols for determining both kinetic and thermodynamic solubility.
Known Solubility Data
The following table summarizes the currently available solubility information for this compound. Further characterization is required to establish a comprehensive solubility profile.
| Solvent | Known Solubility | Temperature | Method |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Ambient | Not Specified |
Table 1: Known solubility of this compound. This data is often provided by chemical suppliers and serves as a starting point for stock solution preparation.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol details the "gold standard" shake-flask method for determining thermodynamic (equilibrium) solubility.
Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at equilibrium.
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Additional buffers (e.g., citrate (B86180) for pH 5.0, glycine-HCl for pH 3.0)
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Calibrated analytical balance
-
Vortex mixer and orbital shaker (temperature-controlled)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
Procedure:
-
Preparation: Prepare a series of aqueous buffers at different, physiologically relevant pH values (e.g., 5.0, 6.5, 7.4).
-
Addition of Compound: Add an excess amount of solid this compound to a microcentrifuge tube (e.g., 1-2 mg into 1 mL of buffer). The solid should be visible after mixing.
-
Equilibration: Tightly cap the tubes and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the tubes to stand for 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilution and Analysis: Dilute the clear supernatant with an appropriate mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve of this compound prepared in the same diluent.
Expected Data Presentation: Aqueous Solubility
The results from the shake-flask method should be compiled into a clear and concise table.
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Citrate Buffer | 5.0 | 25 | Experimental Value | Calculated Value |
| PBS | 7.4 | 25 | Experimental Value | Calculated Value |
| PBS | 7.4 | 37 | Experimental Value | Calculated Value |
Table 2: Example data table for the thermodynamic aqueous solubility of this compound. Researchers should populate this table with their experimental findings.
Section 2: In Vitro Stability of this compound
In vitro stability assessments are crucial for interpreting the results of cell-based assays and predicting a compound's in vivo fate. This section covers protocols for evaluating both chemical and metabolic stability.
Protocol for Chemical Stability in Aqueous Buffers
Objective: To assess the stability of this compound in aqueous solutions over time, identifying potential degradation due to hydrolysis or other chemical reactions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers (e.g., pH 5.0, 7.4, and 9.0)
-
Acetonitrile (for reaction quenching)
-
Temperature-controlled incubator (37°C)
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Spike the this compound stock solution into each pre-warmed (37°C) aqueous buffer to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.
-
Time Zero (T=0) Sample: Immediately after adding the compound, take an aliquot and quench the reaction by adding an equal volume of cold acetonitrile. This serves as the T=0 reference sample.
-
Incubation: Incubate the remaining solutions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench with cold acetonitrile.
-
Analysis: Analyze all samples (T=0 and subsequent time points) by HPLC.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the remaining percentage versus time.
Protocol for Metabolic Stability in Liver Microsomes
Objective: To evaluate the susceptibility of this compound to Phase I metabolism by cytochrome P450 enzymes.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Positive control compounds (e.g., Testosterone, Verapamil)
-
Ice-cold acetonitrile with an internal standard
-
Incubator or water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Master Mix Preparation: Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the master mix with this compound (final concentration ~1 µM) and the positive control in separate wells for 5-10 minutes at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Control Incubations: Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an analytical internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining this compound at each time point using a validated LC-MS/MS method.
-
Data Calculation: Determine the percentage of compound remaining at each time point relative to T=0. Calculate the half-life (t₁/₂) and in vitro intrinsic clearance (CLint).
Expected Data Presentation: In Vitro Stability
The stability data should be summarized in tables for easy interpretation.
| Buffer pH | Incubation Time (hours) | % this compound Remaining |
| 5.0 | 0 | 100 |
| 2 | Experimental Value | |
| 8 | Experimental Value | |
| 24 | Experimental Value | |
| 7.4 | 0 | 100 |
| 2 | Experimental Value | |
| 8 | Experimental Value | |
| 24 | Experimental Value |
Table 3: Example data table for the chemical stability of this compound in aqueous buffers at 37°C.
| Species | Incubation Time (min) | % this compound Remaining (+NADPH) | % this compound Remaining (-NADPH) |
| Human | 0 | 100 | 100 |
| 15 | Experimental Value | Experimental Value | |
| 30 | Experimental Value | Experimental Value | |
| 60 | Experimental Value | Experimental Value | |
| Rat | 0 | 100 | 100 |
| 15 | Experimental Value | Experimental Value | |
| 30 | Experimental Value | Experimental Value | |
| 60 | Experimental Value | Experimental Value |
Table 4: Example data table for the metabolic stability of this compound in liver microsomes.
Section 3: Visualized Workflows and Pathways
Signaling Pathway of this compound
This compound acts as an allosteric activator of PP5. PP5, in turn, can dephosphorylate various substrates, including those involved in stress and survival pathways. One key role of PP5 is the negative regulation of the heat shock response.
Caption: this compound allosterically activates PP5, leading to substrate dephosphorylation.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps of the shake-flask solubility protocol.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Experimental Workflow for Microsomal Stability Assay
This diagram outlines the process for assessing the metabolic stability of this compound.
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
References
Troubleshooting & Optimization
DDO-3733 not activating PP5 in my assay
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with DDO-3733-mediated activation of Protein Phosphatase 5 (PP5) in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, small-molecule allosteric activator of serine/threonine protein phosphatase 5 (PP5).[1] Unlike activators that target the N-terminal tetratricopeptide repeat (TPR) domain, this compound is a TPR-independent activator.[1][2] It binds directly to the phosphatase domain of PP5, inducing a conformational change that enhances its catalytic activity and promotes the dephosphorylation of its substrates.[1]
Q2: What is the auto-inhibited state of PP5?
Under basal conditions, PP5 exists in a state of low activity.[3] This is due to an auto-inhibitory mechanism where the C-terminal alpha-helix interacts with the N-terminal TPR domain, effectively locking the enzyme in a latent, inactive conformation.[4] Allosteric activators like this compound overcome this auto-inhibition.[1]
Q3: What level of PP5 activation should I expect with this compound?
The reported activation of PP5 by this compound can vary based on assay conditions. Published data indicates an Emax value of 4.3-fold activation and an EC50 of 52.8 μM.[1] At a concentration of 50 µM, an approximately 2.9-fold activation has been observed.[1]
Quantitative Data Summary
The following table summarizes the key biochemical parameters for this compound.
| Parameter | Value | Description |
| EC50 | 52.8 µM | The concentration of this compound that elicits a half-maximal activation of PP5.[1] |
| Emax | 4.3-fold | The maximum fold-activation of PP5 observed with this compound.[1] |
| Binding Domain | Phosphatase Domain | This compound allosterically binds to the catalytic phosphatase domain of PP5.[1] |
| Mechanism | Allosteric Activator | This compound is a TPR-independent, allosteric activator.[1][2] |
| Solubility | 10 mM in DMSO | Recommended solvent for preparing stock solutions.[1] |
Troubleshooting Guide: this compound Not Activating PP5
If you are not observing the expected activation of PP5, systematically review the following potential issues.
Reagent Integrity and Handling
-
This compound Compound:
-
Solubility: Ensure the compound is fully dissolved. This compound is soluble in DMSO.[1] After dilution from a DMSO stock into aqueous assay buffer, ensure it remains in solution and does not precipitate.
-
Storage: Store the solid compound and stock solutions at the recommended temperatures (-20°C or -80°C) to prevent degradation.[1]
-
-
PP5 Enzyme:
-
Activity: Verify the basal activity of your PP5 enzyme preparation. Enzymes can lose activity if stored improperly or subjected to multiple freeze-thaw cycles.[5]
-
Purity: Use highly purified PP5, as contaminants can interfere with the assay.
-
-
Substrate:
-
Integrity: Ensure your substrate (e.g., pNPP or a specific phosphopeptide) has not degraded. Prepare it fresh if possible.[6]
-
Assay Conditions and Protocol
-
Concentrations:
-
This compound: Are you using a concentration sufficient to see activation? Based on the EC50 of 52.8 µM, concentrations in the range of 25-100 µM should elicit a response.[1] Perform a dose-response curve to verify.
-
PP5 Enzyme: The concentration of the enzyme can affect the measurable rate of the reaction. If it's too high, the reaction may be too fast to measure accurately.[5]
-
-
Buffer Composition:
-
pH and Ionic Strength: Enzyme activity is highly sensitive to pH and ionic strength.[7] A commonly used buffer for PP5 assays contains 40 mM HEPES/KOH, 20 mM KCl, 5 mM MnCl₂, and 1 mM DTT at pH 7.5.[4]
-
Interfering Substances: Avoid common assay inhibitors such as EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like NP-40 or Tween-20 (>1%).[8]
-
-
Incubation Parameters:
Controls and Measurement
-
Essential Controls:
-
Negative Control (No Enzyme): Shows the rate of non-enzymatic substrate degradation.
-
Vehicle Control (No this compound): Establishes the basal activity of PP5. This is the baseline against which activation is measured.
-
Positive Control (Optional): If available, use another known PP5 activator to confirm that your enzyme and assay system are responsive.
-
-
Instrument Settings:
-
Wavelength: For colorimetric assays like pNPP, ensure your spectrophotometer or plate reader is set to the correct wavelength (e.g., 405 nm for pNPP).[6]
-
Linear Range: Ensure your signal readout falls within the linear range of the instrument.
-
Experimental Protocols
PP5 Activation Assay Using p-Nitrophenyl Phosphate (pNPP)
This protocol is a general guideline for a 96-well plate format and should be optimized for your specific experimental conditions.
Reagents:
-
Assay Buffer: 40 mM HEPES/KOH, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5.[4]
-
PP5 Enzyme: Purified, full-length PP5.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
pNPP Substrate: Prepare fresh in Assay Buffer.[6]
-
Stop Solution: (Optional, for endpoint assays) e.g., 1 M NaOH.
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in Assay Buffer to achieve the final desired concentrations. Remember to include a vehicle control (DMSO only) with the same final DMSO concentration as your compound dilutions.
-
Enzyme Preparation: Dilute the PP5 enzyme stock to the desired working concentration in ice-cold Assay Buffer.
-
Assay Plate Setup:
-
Add 25 µL of the this compound dilutions (or vehicle control) to the appropriate wells of a 96-well plate.
-
Add 50 µL of the diluted PP5 enzyme to each well. For the "No Enzyme" control, add 50 µL of Assay Buffer instead.
-
Pre-incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 30°C or 37°C) to allow this compound to bind to PP5.
-
-
Initiate Reaction: Add 25 µL of the pNPP substrate to all wells to start the reaction.[6]
-
Measure Activity:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to the assay temperature and measure the absorbance at 405 nm every 60 seconds for 15-30 minutes. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint Assay: Incubate the plate for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of Stop Solution.[6] Measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the rate/absorbance of the "No Enzyme" control from all other wells.
-
Calculate the fold activation by dividing the rate/absorbance of the this compound-treated wells by the rate/absorbance of the vehicle control wells.
-
Visualizations
Signaling and Activation Pathway
Caption: this compound allosterically activates the auto-inhibited PP5.
Experimental Workflow Diagram
Caption: Workflow for the PP5 enzymatic activation assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting the PP5 activation assay.
References
- 1. This compound | PP5 activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. docs.abcam.com [docs.abcam.com]
optimizing DDO-3733 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of DDO-3733 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific, small-molecule, allosteric activator of serine/threonine protein phosphatase 5 (PP5).[1] It functions independently of the tetratricopeptide repeat (TPR) domain, promoting the dephosphorylation of downstream PP5 substrates.[1][2] A key target of PP5 is the Heat Shock Factor 1 (HSF1), a major transcription factor in the heat shock response. By activating PP5, this compound leads to the dephosphorylation of HSF1, which in turn inhibits the expression of heat shock proteins (HSPs) induced by stressors like HSP90 inhibitors.[3][4]
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
Based on available data, the following concentration ranges are recommended as a starting point for your experiments. Optimization will be required for specific cell lines and experimental conditions.
| Experiment Type | Recommended Starting Concentration | Reference |
| In vitro PP5 activation | 50 µM (for 2.9-fold activation) | [1] |
| Cell-based assays (EC50) | 52.8 µM | [1] |
| In vivo (mouse models) | 30 - 60 mg/kg | [1] |
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid powder. For experimental use, it is recommended to dissolve it in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Q4: I am observing high variability in my results. What are the common causes?
Inconsistent results can arise from several factors. Here are some common areas to troubleshoot:
-
Compound Solubility: Ensure this compound is fully dissolved in your stock solution and does not precipitate upon dilution into aqueous media. Visually inspect for any precipitates.
-
Cell Culture Conditions: Maintain consistency in cell density, passage number, and growth phase across experiments.
-
Treatment Time: The effects of this compound can be time-dependent. Standardize the incubation time in your experimental protocol.
-
Solvent Concentration: Keep the final DMSO concentration in your cell culture medium low (typically below 0.5%) to avoid solvent-induced artifacts.
Q5: How can I confirm that the observed effects are due to on-target PP5 activation?
To validate that the experimental phenotype is a direct result of this compound's effect on PP5, consider the following control experiments:
-
Use a structurally unrelated PP5 activator: If available, a different activator should produce a similar biological effect.
-
Knockdown or knockout of PP5: The effect of this compound should be diminished in cells lacking PP5.
-
Rescue experiment: Overexpression of a catalytically inactive PP5 mutant may fail to rescue the phenotype, confirming the requirement of PP5's phosphatase activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to PP5 within the cell.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect | - Insufficient concentration of this compound. - Short incubation time. - Cell line is not sensitive to PP5 activation. - Degradation of this compound. | - Perform a dose-response experiment with a wider concentration range. - Increase the incubation time. - Test a different cell line known to be responsive to PP5 modulation. - Use a fresh stock of this compound. |
| High cell toxicity | - this compound concentration is too high. - Off-target effects. - High DMSO concentration. | - Lower the concentration of this compound. - Investigate potential off-target effects by examining other signaling pathways. - Ensure the final DMSO concentration is non-toxic. |
| Inconsistent phosphorylation status of downstream targets | - Inconsistent timing of cell lysis after treatment. - Inadequate inhibition of phosphatases and proteases during lysis. | - Standardize the time point for cell lysis. - Use ice-cold lysis buffer supplemented with fresh phosphatase and protease inhibitors. |
Experimental Protocols
Protocol 1: Cell-Based Assay for Measuring this compound-Mediated Inhibition of HSP70 Induction
This protocol outlines a method to assess the functional activity of this compound by measuring its ability to inhibit the induction of Heat Shock Protein 70 (HSP70) in response to an HSP90 inhibitor.
Materials:
-
Cells (e.g., HeLa, MCF-7)
-
This compound
-
HSP90 inhibitor (e.g., AT13387)
-
Cell culture medium and supplements
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or DMSO as a vehicle control. Incubate for 2-4 hours.
-
HSP90 Inhibitor Treatment: Add the HSP90 inhibitor (a concentration known to induce HSP70) to the wells already containing this compound.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against HSP70 and a loading control (e.g., β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for HSP70 and the loading control. Normalize the HSP70 signal to the loading control and compare the levels across different treatment conditions.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA to confirm the direct binding of this compound to PP5 in intact cells.
Materials:
-
Cells expressing endogenous PP5
-
This compound
-
DMSO
-
PBS
-
Lysis buffer without detergents (e.g., PBS with protease inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting reagents and antibodies (anti-PP5)
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 50 µM) or DMSO for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble PP5 in each sample by Western blotting as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble PP5 as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
DDO-3733 Experiments: Technical Support Center
Welcome to the technical support center for DDO-3733 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a TPR-independent allosteric activator of Protein Phosphatase 5 (PP5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a specific allosteric activator of serine/threonine protein phosphatase 5 (PP5).[1][2] Unlike the natural activation of PP5 by factors binding to its tetratricopeptide repeat (TPR) domain, this compound functions in a TPR-independent manner.[1][3] Its binding to an allosteric site on PP5 induces a conformational change that enhances the phosphatase's catalytic activity, facilitating the dephosphorylation of its downstream substrates.[1]
Q2: What is the key signaling pathway modulated by this compound?
This compound primarily impacts the Heat Shock Factor 1 (HSF1) signaling pathway. PP5 is a known negative regulator of HSF1. By activating PP5, this compound promotes the dephosphorylation of HSF1.[1][2] This dephosphorylation leads to a reduction in the expression of heat shock proteins (HSPs), which are downstream targets of HSF1.[1] This mechanism is particularly relevant in the context of cancer therapy, where it can be used to mitigate the heat shock response induced by HSP90 inhibitors.[1][2]
Q3: In which research areas is this compound commonly used?
This compound is primarily utilized in cancer research and drug development. Its ability to suppress the heat shock response makes it a valuable tool for studying the efficacy of HSP90 inhibitors and for developing combination therapies.[1][2] It is also used in cell and molecular biology to investigate the roles of PP5 and the HSF1 pathway in various cellular processes.[1]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C. For solutions in solvent, storage at -80°C is recommended. When shipping, it is often transported with blue ice. For short-term use, it can be kept at room temperature in the continental US, though conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no PP5 activation observed in in vitro assays. | Incorrect buffer composition: PP5 activity can be sensitive to buffer components. | Ensure the assay buffer contains appropriate ions, such as MnCl2, and is at the optimal pH (e.g., pH 7.5). |
| Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the compound solution can lead to degradation. | Prepare fresh working solutions of this compound from a new powder stock. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Inactive PP5 enzyme: The purified PP5 enzyme may have lost its activity due to improper storage or handling. | Verify the activity of the PP5 enzyme using a known activator or a positive control substrate. | |
| Inconsistent results in cell-based assays. | Cell line variability: Different cell lines may have varying endogenous levels of PP5 and HSF1, leading to different responses. | Use a consistent cell line known to have a functional HSF1 pathway (e.g., HCT116). Characterize the expression levels of PP5 and HSF1 in your chosen cell line. |
| Suboptimal this compound concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. | |
| Issues with compound solubility: this compound may precipitate in the cell culture medium if not properly dissolved. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. Visually inspect for any precipitation. | |
| Unexpected off-target effects. | High concentrations of this compound: Using excessively high concentrations may lead to non-specific effects. | Use the lowest effective concentration determined from dose-response studies. Include appropriate vehicle controls in your experiments. |
| Interaction with other cellular components: While this compound is reported to be specific for PP5, interactions with other proteins at high concentrations cannot be entirely ruled out. | Perform control experiments, such as using a PP5-knockdown cell line, to confirm that the observed effects are mediated by PP5. | |
| Difficulty in observing the expected downstream effects (e.g., decreased HSP expression). | Timing of the experiment: The kinetics of HSF1 dephosphorylation and the subsequent decrease in HSP expression may vary. | Conduct a time-course experiment to determine the optimal time point for observing the desired downstream effects after this compound treatment. |
| Insensitivity of the detection method: The method used to detect changes in HSP expression (e.g., Western blot) may not be sensitive enough. | Use a more sensitive detection method, such as quantitative PCR (qPCR) to measure changes in HSP mRNA levels, or a more sensitive antibody for Western blotting. |
Experimental Protocols
In Vitro PP5 Activity Assay
This protocol is a general guideline for measuring the activation of purified PP5 by this compound using a colorimetric phosphatase assay.
Materials:
-
Purified recombinant PP5 enzyme
-
This compound
-
Phosphatase assay buffer (e.g., 40 mM HEPES/KOH, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5)
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the phosphatase assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the purified PP5 enzyme to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow this compound to bind to PP5.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold activation by comparing the absorbance of the this compound-treated samples to the vehicle control.
Cell-Based HSF1 Dephosphorylation Assay
This protocol provides a general framework for assessing the effect of this compound on HSF1 phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
HSP90 inhibitor (e.g., Geldanamycin) to induce HSF1 phosphorylation
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Phosphatase inhibitors
-
Antibodies for Western blotting (anti-HSF1, anti-phospho-HSF1, and a loading control like anti-GAPDH)
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with an HSP90 inhibitor for a sufficient time to induce HSF1 phosphorylation.
-
Following the induction, treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer supplemented with phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Quantify the protein concentration in the cell lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against total HSF1 and phospho-HSF1.
-
Analyze the band intensities to determine the ratio of phosphorylated HSF1 to total HSF1 in this compound-treated cells compared to the control.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Protein Phosphatase 5 (PP5) | [1][2] |
| Mechanism | Allosteric Activator (TPR-independent) | [1][3] |
| EC₅₀ (PP5 activation) | 52.8 μM | [2] |
| Eₘₐₓ (PP5 activation) | 4.3-fold | [2] |
| Binding Affinity (Kd for full-length PP5) | 1.14 μM | [2] |
| Binding Affinity (Kd for phosphatase domain) | 0.811 μM | [2] |
Visualizations
Caption: Signaling pathway of this compound action.
References
Technical Support Center: Investigating DDO-3733 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of the hypothetical kinase inhibitor, DDO-3733.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[1][2] For kinase inhibitors such as this compound, which often target the highly conserved ATP-binding site, there is a potential for binding to other kinases with similar structural features.[2][3] These unintended interactions can lead to the modulation of other signaling pathways, resulting in cellular toxicity, misleading experimental results, and adverse side effects in clinical settings.[2]
Q2: My experimental results with this compound are not consistent with the known function of its intended target. Could this be due to off-target effects?
A2: Yes, observing unexpected phenotypes is often a primary indicator of potential off-target activity.[2] While this compound may be designed for high selectivity, it could still interact with other kinases or cellular proteins, particularly at higher concentrations.[2] This can lead to various confounding effects, such as unexpected changes in cell proliferation, apoptosis, or morphology.[1]
Q3: How can I identify the potential off-targets of this compound?
A3: A comprehensive kinase selectivity profiling assay is the most direct method to determine potential off-targets.[1] This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50) against each.[1] Additionally, cellular thermal shift assays (CETSA) can confirm target engagement in a cellular context, and proteomic approaches can identify changes in protein expression or phosphorylation that may result from off-target effects.[4][5]
Q4: What is the significance of IC50 or Ki values in determining this compound's off-target effects?
A4: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific kinase.[3] A lower value indicates higher potency.[3] When comparing the IC50 or Ki for the intended target versus other kinases, a significant difference (typically >100-fold) suggests good selectivity.[3] If this compound inhibits other kinases with potencies similar to that of its intended target, off-target effects are more likely.[3]
Q5: Can the off-target effects of this compound be beneficial?
A5: While often considered undesirable, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[3] However, it is crucial to identify and characterize these off-target interactions to fully understand the compound's mechanism of action and potential side effects.[3]
Troubleshooting Guides
Scenario 1: Unexpectedly strong anti-proliferative effect observed with this compound treatment.
-
Problem: The observed anti-proliferative effect of this compound is more potent than anticipated based on the inhibition of its primary target.
-
Possible Causes:
-
Potent on-target activity.
-
General cytotoxicity.
-
Off-target effects on other kinases that regulate cell proliferation.[1]
-
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use Western blotting to verify that this compound is inhibiting the phosphorylation of the intended target's direct downstream substrate at the concentration used.[1]
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., using a dye that measures membrane integrity) to differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[1]
-
Investigate Key Off-Targets: If potential off-targets are known from a kinome scan, check if your cell lines express these kinases.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with a well-characterized, selective inhibitor of the same target that has a different chemical structure. If both produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.[1]
-
Scenario 2: this compound induces unexpected apoptosis.
-
Problem: Treatment with this compound leads to a significant increase in apoptosis, which is not a known consequence of inhibiting the primary target.
-
Possible Causes:
-
Off-target inhibition of a pro-survival kinase.
-
Activation of a pro-apoptotic pathway through an off-target.
-
-
Troubleshooting Steps:
-
Validate On-Target Pathway: Check the phosphorylation status of key proteins in the signaling pathway downstream of the intended target. For example, if the target is upstream of the PI3K/Akt survival pathway, assess the phosphorylation of Akt.[1]
-
Kinome Profiling: Perform a comprehensive kinome scan to identify potential off-target kinases that are known to regulate apoptosis.
-
Knockdown/Knockout of Potential Off-Targets: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of identified potential off-targets. If the apoptotic phenotype is diminished after knocking down a specific kinase, it is likely an off-target of this compound.[1]
-
Rescue Experiment: Attempt to rescue the apoptotic phenotype by overexpressing a downstream effector of the on-target pathway. If the rescue is unsuccessful, it further suggests an off-target effect.[1]
-
Data Presentation
Table 1: Hypothetical Kinome Scan Data for this compound (1 µM)
| Kinase Target | Percent of Control | Selectivity Score (S-score) |
| On-Target Kinase A | 2 | 0.05 |
| Off-Target Kinase B | 8 | 0.20 |
| Off-Target Kinase C | 45 | 1.13 |
| Off-Target Kinase D | 3 | 0.08 |
| Off-Target Kinase E | 60 | 1.50 |
Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical IC50 Values for this compound Against On- and Off-Targets
| Kinase Target | IC50 (nM) |
| On-Target Kinase A | 15 |
| Off-Target Kinase B | 150 |
| Off-Target Kinase D | 85 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
1. Kinome Profiling (KINOMEscan)
-
Objective: To identify potential off-target kinases of this compound by screening against a large panel of purified kinases.
-
Methodology:
-
This compound is dissolved in DMSO to create a stock solution.
-
The KINOMEscan assay is based on a competition binding assay.[6][7]
-
The assay has three main components: a kinase-tagged phage, the test compound (this compound), and an immobilized ligand that the compound competes with to displace the kinase.[6][7]
-
This compound is incubated with the kinase-tagged phage and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[7]
-
Results are reported as "Percent of Control," where the control is DMSO. A low percentage indicates strong inhibition of the kinase binding to the ligand by this compound.[7]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its on-target and potential off-targets in intact cells.
-
Methodology:
-
Culture cells to the desired confluency and treat them with either this compound or a vehicle control (e.g., DMSO) for a specified time.
-
After treatment, wash and resuspend the cells in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting or other protein detection methods to determine the amount of the target protein that remains soluble at each temperature.
-
Binding of this compound to a target protein is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
3. Proteomic Analysis of Off-Target Effects
-
Objective: To identify global changes in protein expression or phosphorylation in response to this compound treatment.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides.
-
Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify changes in protein abundance or phosphorylation levels between the this compound-treated and control samples.
-
Bioinformatic analysis can then be used to identify signaling pathways that are perturbed by this compound, potentially revealing off-target effects.
-
Visualizations
Caption: Workflow for investigating this compound off-target effects.
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Logical relationship between selectivity and phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Technical Support Center: Improving DDO-3733 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing in vivo experiments involving the novel Protein Phosphatase 5 (PP5) allosteric activator, DDO-3733.
Troubleshooting Guides
This section addresses common challenges that may be encountered during in vivo studies with this compound.
Issue 1: Suboptimal or Inconsistent Anti-tumor Efficacy
-
Question: We are observing lower than expected tumor growth inhibition or high variability between subjects in our xenograft model when treating with this compound in combination with an HSP90 inhibitor. What are the potential causes and solutions?
-
Answer: This issue can arise from several factors related to the formulation, administration, and inherent biology of the model.
-
Formulation and Solubility: this compound is a small molecule that may have limited aqueous solubility. Inadequate solubilization can lead to precipitation upon administration, resulting in variable and incomplete drug exposure.
-
Recommendation: It is critical to develop a stable and appropriate vehicle for in vivo administration. A common starting point for poorly soluble compounds is a formulation containing a mixture of solvents and surfactants. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is often used to improve solubility and bioavailability. Always ensure the final formulation is a clear solution before administration. It is also advisable to perform a small-scale stability test of the formulation at the intended storage and administration temperatures.
-
-
Drug Administration: Inconsistent administration techniques can lead to significant variations in drug exposure.
-
Recommendation: For oral gavage, ensure the gavage needle is correctly placed and the full dose is delivered. For intraperitoneal injections, vary the injection site to avoid localized irritation and ensure proper absorption. All personnel involved in dosing should be thoroughly trained on the procedures to ensure consistency.
-
-
Pharmacokinetics: The dosing regimen may not be optimal for maintaining sufficient drug concentration at the tumor site.
-
Recommendation: Conduct a pilot pharmacokinetic (PK) study to determine the half-life, peak concentration (Cmax), and overall exposure (AUC) of this compound in your animal model. This data will inform the optimal dosing frequency and concentration required to achieve the desired therapeutic window.
-
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Question: Our animals are exhibiting signs of toxicity (e.g., weight loss, lethargy) at doses of this compound that were predicted to be safe. What could be the cause?
-
Answer: Toxicity can be related to the compound itself or the formulation vehicle.
-
Vehicle Toxicity: Some components of the formulation, particularly organic solvents like DMSO at high concentrations, can cause local or systemic toxicity.
-
Recommendation: Always include a "vehicle-only" control group in your studies. This will help differentiate between toxicity caused by the drug and toxicity caused by the administration vehicle. If vehicle toxicity is suspected, explore alternative, less toxic formulation strategies.
-
-
Off-Target Effects: While this compound is designed as a PP5 activator, off-target activities at higher concentrations cannot be ruled out.
-
Recommendation: If toxicity persists with a non-toxic vehicle, consider performing a dose-de-escalation study to identify the maximum tolerated dose (MTD). In parallel, in vitro profiling against a panel of other phosphatases and kinases can help identify potential off-target interactions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: How does this compound enhance the efficacy of HSP90 inhibitors?
-
A2: Treatment with HSP90 inhibitors can induce a heat shock response, which is a cellular defense mechanism that can limit the therapeutic efficacy of these drugs. PP5 is a negative regulator of the heat shock transcription factor HSF1.[2][3] By activating PP5, this compound enhances the dephosphorylation of HSF1, thereby dampening the heat shock response and increasing the anti-tumor activity of HSP90 inhibitors.[2][3]
-
-
Q3: What is a suitable starting dose for in vivo efficacy studies with this compound?
-
A3: A suitable starting dose should be determined based on prior in vitro potency and in vivo tolerability studies. As a general guideline for a novel small molecule, initial efficacy studies might explore a range of doses, for example, 10, 25, and 50 mg/kg, administered daily. A maximum tolerated dose (MTD) study is highly recommended to establish a safe dose range before commencing efficacy experiments.
-
-
Q4: How should this compound be stored?
-
A4: As a powder, this compound should be stored at -20°C. Once dissolved in a solvent such as DMSO for stock solutions, it should be stored at -80°C. For working solutions formulated for in vivo administration, it is best to prepare them fresh daily.
-
Quantitative Data Summary
The following tables present hypothetical but representative data from in vivo studies with this compound to guide experimental design and interpretation.
Table 1: In Vivo Efficacy of this compound in Combination with an HSP90 Inhibitor (e.g., AT13387) in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 50 | 1350 ± 200 | 10 |
| HSP90i (AT13387) | 25 | 800 ± 150 | 46.7 |
| This compound + HSP90i | 50 + 25 | 350 ± 100 | 76.7 |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (h) |
| 25 | 850 | 2 | 4500 | 4.5 |
| 50 | 1600 | 2 | 9200 | 4.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Objective: To prepare a clear, stable solution of this compound for oral or intraperitoneal administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
In a sterile tube, dissolve the this compound powder in DMSO. The volume of DMSO should be 10% of the final total volume.
-
Gently vortex or sonicate until the this compound is completely dissolved.
-
Add PEG300 to the solution (40% of the final volume) and mix thoroughly.
-
Add Tween 80 to the solution (5% of the final volume) and mix thoroughly.
-
Add sterile saline to reach the final desired volume (45% of the final volume) and mix until a clear, homogenous solution is formed.
-
Visually inspect the solution for any precipitation. If precipitation is observed, the formulation may need to be adjusted.
-
Prepare the formulation fresh daily and keep it on ice until administration.
-
Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an HSP90 inhibitor in a subcutaneous xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., HCT-116 colorectal cancer cells)
-
Matrigel
-
This compound formulation
-
HSP90 inhibitor formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, HSP90i alone, this compound + HSP90i).
-
Administer the respective treatments daily via the chosen route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health status throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
-
Visualizations
Caption: Signaling pathway of this compound in modulating the heat shock response.
Caption: General workflow for an in vivo xenograft efficacy study.
References
Technical Support Center: DDO-3733 and AT13387 Co-treatment
Welcome to the technical support center for researchers utilizing the Protein Phosphatase 5 (PP5) activator, DDO-3733, and the HSP90 inhibitor, AT13387 (Onalespib). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.
Section 1: Troubleshooting this compound (PP5 Activator)
This section addresses common issues encountered when working with the TRP-independent allosteric activator of Protein Phosphatase 5, this compound.
Frequently Asked Questions (FAQs) for this compound
Q1: What is the mechanism of action for this compound?
A1: this compound is a TRP-independent allosteric activator of Protein Phosphatase 5 (PP5).[1] It facilitates the dephosphorylation of downstream substrates of PP5.[1]
Q2: I am observing inconsistent activation of PP5 signaling. What are the potential causes?
A2: Inconsistent results with PP5 activators can stem from several factors:
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored to prevent degradation. It is soluble in DMSO.
-
Cell Line Variability: The expression levels and subcellular localization of PP5 can vary between different cell lines, leading to diverse responses.
-
Substrate Phosphorylation Status: The activation of PP5 by this compound will only produce a noticeable effect if its downstream substrates are phosphorylated. Ensure your experimental model has the appropriate baseline kinase activity.
Q3: My cells show unexpected toxicity after this compound treatment. What could be the reason?
A3: While this compound is designed to be a specific PP5 activator, off-target effects or cellular stress can occur, particularly at high concentrations. Consider the following:
-
Concentration Range: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).
-
Perturbation of Phosphorylation Homeostasis: Broad activation of a phosphatase could disrupt essential phosphorylation events, leading to cytotoxicity.
Section 2: Troubleshooting AT13387 (Onalespib - HSP90 Inhibitor)
This section provides guidance for experiments involving the potent, second-generation HSP90 inhibitor, AT13387.
Frequently Asked Questions (FAQs) for AT13387
Q1: What is the mechanism of action for AT13387?
A1: AT13387 (Onalespib) is a small molecule inhibitor of Heat Shock Protein 90 (HSP90).[2][3][4] It binds to the N-terminal ATP-binding pocket of HSP90, leading to the proteasomal degradation of HSP90 client proteins, many of which are oncoproteins.[4] This disrupts multiple oncogenic signaling pathways.[4]
Q2: I am not observing the expected degradation of my target HSP90 client protein after AT13387 treatment. What should I do?
A2: This is a common issue. Consider the following troubleshooting steps:
-
Confirm Target Engagement: First, verify that AT13387 is active in your system by assessing the degradation of a known sensitive HSP90 client protein, such as AKT, EGFR, or ERK.[3]
-
Time-Course and Dose-Response: The degradation kinetics of different client proteins can vary. Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment to find the optimal conditions for your protein of interest.[4]
-
Heat Shock Response (HSR): Inhibition of HSP90 can induce a heat shock response, leading to the upregulation of other chaperones like HSP70.[5] This can sometimes counteract the effects of the inhibitor. Consider assessing HSP70 levels by western blot.
-
Proteasome Function: HSP90 client protein degradation is dependent on a functional ubiquitin-proteasome system. You can use a proteasome inhibitor (e.g., MG132) as a control to confirm this dependency.
Q3: My cell viability assay results with AT13387 are not consistent. How can I improve reproducibility?
A3: Inconsistent cytotoxicity results can be due to several factors:
-
Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density for your chosen assay duration.
-
Compound Solubility: AT13387 is soluble in DMSO.[3] Ensure the compound is fully dissolved and that the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Assay Type: Some cell viability assays, like those based on tetrazolium salts (e.g., MTT, XTT), can be affected by the reducing properties of the test compound.[6] Consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[6]
-
Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of a microplate, fill these wells with sterile PBS or media without cells and do not use them for data collection.[7]
Quantitative Data for AT13387 (Onalespib)
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 18 nM | A375 melanoma cells | [8] |
| GI50 Range | 13-260 nM | Panel of 30 tumor cell lines | [9] |
| Binding Affinity (Kd) | 0.7 nM | In vitro binding to HSP90 | [9] |
| Solubility in DMSO | ≥13.25 mg/mL | [3] | |
| Solubility in Ethanol | ≥47.7 mg/mL | [3] |
Section 3: this compound and AT13387 Co-treatment - Troubleshooting and Considerations
Disclaimer: The co-treatment of this compound and AT13387 is an emerging area of research. The information provided here is based on the known mechanisms of each compound and recent findings.
Rationale for Co-treatment
A significant challenge with HSP90 inhibitors is the induction of the heat shock response (HSR), which can lead to drug resistance.[5] Recent research has shown that the pharmacological activation of PP5 by this compound can reduce the HSP90 inhibitor-induced heat shock response.[1] This provides a strong rationale for the co-treatment of this compound and AT13387.
Frequently Asked Questions (FAQs) for Co-treatment
Q1: I am not observing a synergistic effect with the this compound and AT13387 co-treatment. What could be the issue?
A1: The lack of synergy could be due to several factors:
-
Dosing and Schedule: The timing and concentration of each compound are critical. Consider the following experimental designs:
-
Simultaneous treatment: Add both compounds at the same time.
-
Sequential treatment: Pre-treat with one compound before adding the second. For example, pre-treating with this compound to activate PP5 before adding AT13387 might be more effective at mitigating the heat shock response.
-
-
Concentration Matrix: Perform a checkerboard analysis with varying concentrations of both this compound and AT13387 to identify synergistic, additive, or antagonistic interactions.
-
Cellular Context: The interplay between PP5 and HSP90 signaling may be highly dependent on the specific genetic and proteomic background of your cell line.
Q2: I am observing enhanced toxicity with the co-treatment. How can I address this?
A2: Enhanced toxicity is a potential outcome of combination therapies.
-
Lower Concentrations: If you observe synergy, you may be able to use lower concentrations of one or both compounds to achieve the desired effect while minimizing toxicity.
-
Staggered Dosing: Consider a sequential dosing schedule where one compound is washed out before the addition of the second.
Section 4: Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation by AT13387
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of AT13387 (e.g., 10, 50, 100, 200 nM) and a vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4] Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target HSP90 client protein (e.g., AKT, EGFR, p-ERK) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
Protocol 2: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.[3]
-
Treatment: Treat cells in triplicate with a serial dilution of AT13387, this compound, or their combination for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[3]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 values.
-
Section 5: Visualizing Pathways and Workflows
Signaling Pathways
Caption: HSP90 Signaling Pathway and Inhibition by AT13387.
Caption: PP5 Signaling Pathway and Activation by this compound.
Experimental and Logical Workflows
Caption: Troubleshooting Workflow for this compound and AT13387 Co-treatment.
Caption: Logical Relationship of this compound and AT13387 on the Heat Shock Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting HSP90 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
DDO-3733 degradation and storage issues
Technical Support Center: DDO-3733
Disclaimer: There is no publicly available scientific literature or safety data for a compound designated "this compound". The following information is based on best practices for handling and troubleshooting common issues with novel small molecule compounds in a research setting and should be adapted based on experimentally determined properties of this compound.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel compound this compound. Below are troubleshooting guides and frequently asked questions to address potential issues during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or shows precipitation after preparation. What should I do?
A1: This may indicate solubility issues or that the compound has precipitated out of solution.
-
Verify Solvent and Concentration: Double-check that the correct solvent and concentration were used as specified in the material datasheet.
-
Gentle Warming: Try gently warming the solution in a water bath (e.g., 37°C) to see if the compound redissolves. Avoid excessive heat, which could cause degradation.
-
Sonication: Use a sonicator bath for 5-10 minutes to aid in dissolution.
-
pH Adjustment: If working with an aqueous buffer, the pH may be critical for solubility. Measure the pH and adjust if necessary.
-
Prepare Fresh Stock: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock.
Q2: I am observing a progressive loss of activity of this compound in my cell-based assays. What could be the cause?
A2: A gradual loss of activity often points to compound instability in the assay medium.
-
Half-life in Media: The compound may be unstable in aqueous cell culture media. Consider performing a time-course experiment to determine the stability of this compound in your specific media at 37°C.
-
Light Sensitivity: Protect your solutions from light by using amber vials and covering plates with foil during incubation.
-
Adsorption to Plastics: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates or glassware.
-
Stock Solution Degradation: Ensure your stock solution is stored correctly and has not expired. Prepare fresh working solutions for each experiment from a properly stored stock.
Q3: How should I store my this compound, both in solid form and in solution?
A3: Proper storage is critical to maintaining the integrity of the compound.
-
Solid Form: Store the solid compound at the recommended temperature (typically -20°C or -80°C), protected from light and moisture. The container should be tightly sealed.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO, Ethanol). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Working Solutions: Aqueous working solutions are generally not suitable for long-term storage and should be prepared fresh before each experiment.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions. Note: This data is illustrative and should be replaced with experimentally determined values.
| Condition | Temperature | Solvent/Medium | Half-life (t½) | Remaining Compound (after 24h) |
| Stock Solution | -80°C | Anhydrous DMSO | > 6 months | > 99% |
| -20°C | Anhydrous DMSO | ~4 weeks | ~95% | |
| 4°C | Anhydrous DMSO | ~48 hours | ~70% | |
| Working Solution | 37°C | Cell Culture Media + 10% FBS | ~8 hours | ~15% |
| 25°C (Room Temp) | PBS, pH 7.4 | ~12 hours | ~30% | |
| Solid | 25°C (Room Temp) | In dark, dry | > 1 year | > 99% |
| 25°C (Room Temp) | Exposed to light | ~2 weeks | ~80% |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound in a liquid matrix over time.
-
Preparation: Prepare a 10 µM solution of this compound in the desired matrix (e.g., cell culture media, PBS).
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins that could interfere with the analysis.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet precipitated material.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at the compound's λmax).
-
Quantification: The peak area corresponding to this compound is integrated at each time point. The percentage of remaining compound is calculated relative to the T=0 time point.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for reduced compound activity.
Technical Support Center: Interpreting Unexpected Experimental Results
This guide provides a framework for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results during their experiments with novel or internal compounds.
Frequently Asked Questions (FAQs)
Q1: My experimental results with compound DDO-3733 are not what I anticipated. Where do I begin troubleshooting?
A1: When faced with unexpected results, a systematic approach is crucial. Begin by verifying the foundational components of your experiment. This includes confirming the identity and purity of your compound, checking the health and passage number of your cell lines, and ensuring all reagents are within their expiration dates and were prepared correctly. It is also beneficial to review the instrument settings and calibration logs.
Q2: Could the compound's stability be a factor in the inconsistent results I'm observing?
A2: Absolutely. Compound stability can significantly impact experimental outcomes. Factors such as solubility, aggregation, and degradation under specific experimental conditions (e.g., temperature, pH, light exposure) can lead to variability. We recommend performing stability tests under your specific assay conditions.
Q3: How can I differentiate between a genuine biological effect and an experimental artifact?
A3: This is a critical step in troubleshooting. Implementing a robust set of controls is essential. These should include positive and negative controls for the assay itself, as well as vehicle controls. If possible, using a structurally related but inactive compound can also help to identify off-target or non-specific effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of your compound across replicate experiments, consider the following troubleshooting steps:
-
Compound-Related Factors:
-
Solubility: Poor solubility can lead to inaccurate concentrations. Visually inspect for precipitation and consider performing a solubility assay.
-
Purity and Identity: Verify the purity and chemical identity of your compound batch using methods like HPLC-MS or NMR.
-
-
Assay-Related Factors:
-
Cell Density: Ensure consistent cell seeding density, as this can influence the apparent IC50.
-
Incubation Time: Verify that the incubation time with the compound is consistent and appropriate for the expected mechanism of action.
-
-
Data Analysis:
-
Review your curve-fitting algorithm and ensure it is appropriate for your data.
-
Caption: A flowchart for troubleshooting inconsistent IC50 values.
Issue 2: Unexpected Off-Target Effects
If your experimental data suggests that your compound is hitting targets other than the intended one, a systematic investigation is warranted.
-
Target Selectivity Profiling: If available, perform a broad kinase or receptor panel screening to identify potential off-targets.
-
Secondary Assays: Utilize orthogonal assays to confirm the on-target effect and to investigate potential off-target pathways.
-
Literature Review: Conduct a thorough literature search for the target and for compounds with similar scaffolds to identify known off-target interactions.
Caption: Diagram of potential on-target and off-target effects.
Experimental Protocols
Protocol: Assessing Compound Stability using HPLC
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare Working Solutions: Dilute the stock solution in your assay buffer to the final working concentration.
-
Incubate: Incubate the working solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the working solution.
-
HPLC Analysis: Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining.
-
Data Interpretation: A significant decrease in the parent peak area over time indicates instability.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Target Expression | IC50 (nM) - Batch A | IC50 (nM) - Batch B |
| Cell Line X | High | 50 ± 5 | 250 ± 20 |
| Cell Line Y | Low | > 10,000 | > 10,000 |
| Cell Line Z | High | 65 ± 8 | 310 ± 25 |
This table illustrates a scenario where different batches of the same compound yield different IC50 values, suggesting a potential issue with compound purity or integrity between batches.
Table 2: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition @ 1 µM |
| Intended Target | 95% |
| Off-Target Kinase 1 | 85% |
| Off-Target Kinase 2 | 10% |
This table demonstrates how a selectivity profile can reveal potential off-target interactions that may explain unexpected cellular phenotypes.
challenges in DDO-3733 research and solutions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with DDO-3733.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor primarily targeting methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon metabolism that is often overexpressed in cancer cells. Additionally, this compound has been identified as an allosteric activator of protein phosphatase 5 (PP5), which can lead to the dephosphorylation of proteins such as HSF1.[1] This dual activity should be considered when interpreting experimental results.
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been reported in the HCT-116 human colorectal cancer cell line.
| Cell Line | Assay Type | Incubation Time | IC50 (in combination with AT13387) |
| HCT-116 | CCK8 Proliferation Assay | 72 hours | 40.79 nM |
| Data sourced from MedchemExpress product information.[2] |
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium, which should ideally be kept below 0.1% to avoid solvent-induced toxicity. For long-term storage, it is advisable to aliquot the DMSO stock solution and store it at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
Given its dual mechanism of action, researchers should be aware of potential effects unrelated to MTHFD2 inhibition. As a PP5 activator, this compound can influence the phosphorylation status of various proteins, including HSF1, which may have broad effects on cellular stress responses.[1] When studying the effects of this compound, it is advisable to include control experiments to distinguish between MTHFD2- and PP5-mediated effects.
Troubleshooting Guides
This section addresses common challenges that may be encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected cell viability results | 1. Compound Solubility: this compound may precipitate in aqueous media at higher concentrations. 2. Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to MTHFD2 inhibition. 3. Folate Concentration in Media: The efficacy of MTHFD2 inhibitors can be influenced by the folate levels in the cell culture medium. 4. Dual Mechanism of Action: Effects may be due to PP5 activation rather than MTHFD2 inhibition. | 1. Ensure the final DMSO concentration is low and consistent across experiments. Visually inspect for precipitation. Consider using a solubility-enhancing agent if necessary. 2. Perform a dose-response curve for each new cell line to determine the optimal concentration range. 3. Use a defined, low-folate medium for consistency, or supplement with a known concentration of folic acid. 4. Use a structurally distinct MTHFD2 inhibitor or a PP5 activator as controls to dissect the observed phenotype. |
| Difficulty in detecting downstream effects (e.g., changes in nucleotide levels) | 1. Suboptimal Incubation Time: The metabolic effects of MTHFD2 inhibition may take time to manifest. 2. Assay Sensitivity: The chosen method for metabolite detection may not be sensitive enough. 3. Cellular Compensation: Cells may activate compensatory metabolic pathways. | 1. Conduct a time-course experiment to identify the optimal duration of this compound treatment. 2. Utilize highly sensitive techniques such as LC-MS/MS for metabolite analysis. 3. Investigate the expression of other folate pathway enzymes (e.g., MTHFD1) to assess potential compensatory mechanisms. |
| Variability in Western blot results for downstream signaling proteins | 1. Antibody Quality: The primary antibody may not be specific or sensitive enough. 2. Protein Extraction/Loading: Inconsistent protein extraction or unequal loading can lead to variability. 3. Phosphorylation Dynamics: Changes in phosphorylation due to PP5 activation can be transient. | 1. Validate the primary antibody using positive and negative controls. 2. Use a reliable protein quantification method (e.g., BCA assay) and a consistent loading control. 3. Perform a time-course experiment to capture the peak of phosphorylation changes. |
| In vivo efficacy is lower than expected | 1. Poor Pharmacokinetics: The compound may have low bioavailability or rapid clearance. 2. Suboptimal Formulation: The delivery vehicle may not be suitable for in vivo administration. 3. Animal Model: The chosen xenograft model may not be sensitive to MTHFD2 inhibition. | 1. Conduct pharmacokinetic studies to determine the compound's half-life and distribution. 2. Test different formulations to improve solubility and stability for in vivo use. 3. Select a cell line for the xenograft model that has shown high in vitro sensitivity to this compound. |
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. The final DMSO concentration should be constant and non-toxic (e.g., <0.1%).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of HSF1 Phosphorylation
-
Objective: To assess the effect of this compound on the phosphorylation status of HSF1, a downstream target of PP5.
-
Methodology:
-
Treat cells with this compound at the desired concentration and for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated HSF1 (p-HSF1) and total HSF1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-HSF1 signal to the total HSF1 signal.
-
Visualizations
Caption: Dual mechanism of this compound action.
Caption: General experimental workflow for this compound.
References
Validation & Comparative
A Comparative Guide to PP5 Activators: DDO-3733 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DDO-3733, a novel allosteric activator of Protein Phosphatase 5 (PP5), with other known PP5 activating compounds. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their studies of PP5 function and its role in various signaling pathways.
Introduction to Protein Phosphatase 5 (PP5)
Protein Phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family of serine/threonine phosphatases. It is distinguished by an N-terminal tetratricopeptide repeat (TPR) domain, which mediates interactions with chaperone proteins like Hsp90 and Hsp70, and a C-terminal catalytic phosphatase domain. PP5 plays a crucial role in a multitude of cellular processes, including stress signaling, cell cycle regulation, and DNA damage repair, by dephosphorylating a diverse range of substrate proteins. The activity of PP5 is autoinhibited by its TPR domain, and activation is achieved through conformational changes induced by binding partners or allosteric modulators.
Direct Allosteric Activators of PP5
Direct allosteric activators are small molecules that bind to PP5 and induce a conformational change that enhances its catalytic activity.
This compound: A Specific, TPR-Independent Activator
This compound is a recently identified small molecule that functions as a specific and allosteric activator of PP5.[1][2][3] A key characteristic of this compound is its TPR-independent mechanism of action, meaning it does not require interaction with the TPR domain to activate the enzyme.[1][2] Instead, it binds directly to the phosphatase domain of PP5.[1]
PP5 Small-Molecule Activators (P5SAs)
A study identified a series of five specific small-molecule activators of PP5, termed P5SAs. These compounds are also allosteric modulators that have been shown to enhance PP5 phosphatase activity by up to 8-fold.[4] Similar to this compound, enzymatic studies suggest that P5SAs bind to the phosphatase domain of PP5, thereby accelerating the enzyme's turnover rate without significantly affecting substrate binding.[4]
Quantitative Comparison of Direct PP5 Activators
| Activator | Mechanism of Action | Binding Domain | Potency (EC50) | Maximum Activation (Emax) | Specificity |
| This compound | Allosteric, TPR-Independent | Phosphatase Domain | 52.8 µM[1] | 4.3-fold[1] | High. No significant effect on PP1A, PP1B, PP2A, PTPN2, LMPTP-A, DUSP3, and SHP2.[1] |
| P5SAs | Allosteric | Phosphatase Domain | Not Reported | Up to 8-fold[4] | High. Specific for PP5 over other PPP family members like PP1, PP2A, and PP2B.[4] |
Indirect Modulators of PP5 Activity
Indirect modulators affect PP5 activity through broader cellular mechanisms rather than direct binding to the phosphatase.
Forskolin: cAMP-Mediated Activation
Forskolin is a widely used laboratory tool that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can indirectly lead to the activation of PP5 through downstream signaling cascades, potentially involving Protein Kinase A (PKA). It is important to note that Forskolin's effects are not specific to PP5 and will impact all cAMP-dependent pathways. Quantitative data on the specific fold-activation of PP5 in response to Forskolin is not well-defined in the literature.
Okadaic Acid: A Potent Inhibitor, Not an Indirect Activator
Okadaic acid is a marine toxin and a well-known inhibitor of several serine/threonine phosphatases, including PP1 and PP2A.[1][2][5] While the inhibition of other phosphatases can sometimes lead to compensatory upregulation of others, experimental data demonstrates that Okadaic Acid is a potent direct inhibitor of PP5, with a reported IC50 value of approximately 5.58 nM.[6] Therefore, Okadaic Acid should be considered a potent inhibitor of PP5 and not an indirect activator.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the accurate assessment and comparison of PP5 activators. Below is a representative protocol for an in vitro colorimetric phosphatase assay.
In Vitro PP5 Activity Assay Using p-Nitrophenyl Phosphate (B84403) (pNPP)
This assay measures the dephosphorylation of the artificial substrate p-nitrophenyl phosphate (pNPP) by PP5, which results in the production of p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Purified recombinant PP5 enzyme
-
Assay Buffer: 40 mM HEPES, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5
-
Substrate: p-Nitrophenyl phosphate (pNPP) solution (10 mM in Assay Buffer)
-
Test compounds (this compound, P5SAs, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add a fixed amount of purified PP5 enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of PP5 activation relative to the vehicle control after subtracting the background absorbance from the no-enzyme control.
-
Plot the percentage of activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.
Visualizing Mechanisms and Workflows
Allosteric Activation of PP5
Caption: Allosteric activation of PP5 by small molecules.
Experimental Workflow for PP5 Activity Assay
Caption: Workflow for in vitro PP5 phosphatase activity assay.
Simplified PP5 Signaling Pathway
Caption: PP5 activation in the context of Hsp90 chaperone machinery.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of PP2A, but not PP5, mediates p53 activation by low levels of okadaic acid in rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90-CDC37-PP5 forms a structural platform for kinase dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HSF1 Inhibition: Direct and Indirect-Acting Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Heat Shock Factor 1 (HSF1) is a critical transcription factor in the cellular stress response, making it a compelling target for therapeutic intervention, particularly in oncology. While numerous small molecules have been developed to modulate HSF1 activity, they often employ distinct mechanisms of action. This guide provides a detailed comparison of DDO-3733, an indirect modulator of HSF1, with two direct-acting inhibitors, KRIBB11 and DTHIB.
Mechanism of Action: An Overview
HSF1 activity is tightly regulated through a complex cycle of monomer-to-trimer transition, nuclear localization, DNA binding, and post-translational modifications. Direct inhibitors, such as KRIBB11 and DTHIB, physically interact with HSF1 to block its function. In contrast, this compound exerts its effect on HSF1 indirectly by activating Protein Phosphatase 5 (PP5), a known negative regulator of the heat shock response.
This compound is a TRP-independent allosteric activator of PP5.[1][2] PP5, in turn, is a component of the Hsp90-steroid receptor complexes and functions as a negative modulator of HSF1 activity.[3][4][5] By activating PP5, this compound promotes the dephosphorylation of HSF1, leading to diminished DNA binding and transcriptional activity.[3][4][6] This indirect mechanism offers a novel strategy for attenuating the heat shock response.
KRIBB11 is a direct HSF1 inhibitor that functions by impairing the recruitment of the positive transcription elongation factor b (p-TEFb) to the hsp70 promoter.[7][8][9] This action prevents the transcription of HSF1 target genes, such as HSP70 and HSP27.[7][8]
DTHIB (Direct Targeted HSF1 Inhibitor) is a direct and selective inhibitor that binds to the DNA-binding domain (DBD) of HSF1.[10][11][12][13] This binding event stimulates the degradation of nuclear HSF1 and robustly inhibits the HSF1-driven cancer gene signature.[11][13]
Quantitative Comparison of HSF1 Inhibitors
The following table summarizes key quantitative data for this compound, KRIBB11, and DTHIB, providing a basis for comparing their potency and efficacy.
| Compound | Target | Mechanism of Action | Potency | Cell-Based Activity |
| This compound | PP5 | Indirect HSF1 inhibition via allosteric activation of PP5.[1][6] | EC50: 52.8 µM (for PP5 activation)[1] | Reduces HSP90 inhibitor-induced heat shock protein expression.[1][6] |
| KRIBB11 | HSF1 | Direct inhibition by preventing p-TEFb recruitment to hsp70 promoter.[7][8][9] | IC50: 1.2 µM (in luciferase reporter assay)[7][8][10] | Induces growth arrest and apoptosis in various cancer cell lines (IC50s: 3-8 µM).[8] |
| DTHIB | HSF1 | Direct inhibition by binding to the HSF1 DNA-binding domain.[10][11][12][13] | Kd: 160 nM (for binding to HSF1 DBD)[10][11][12][14] | Reduces viability of prostate cancer cells (EC50s: 1.2-3 µM).[14] |
HSF1 Signaling Pathway and Inhibitor Intervention Points
The following diagram illustrates the HSF1 signaling pathway and the points at which this compound, KRIBB11, and DTHIB exert their inhibitory effects.
Caption: HSF1 signaling pathway and points of inhibitor action.
Experimental Protocols
HSF1 Activity Luciferase Reporter Assay
This assay is commonly used to screen for and characterize HSF1 inhibitors by measuring the transcriptional activity of HSF1.
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293 or a cancer cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.[15]
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing a heat shock element (HSE) promoter and a Renilla luciferase control plasmid for normalization. Destabilized luciferase reporters can provide a more real-time readout of HSR transcription.[15]
-
Incubate for 24-48 hours to allow for plasmid expression.
2. Compound Treatment and Heat Shock:
-
Treat the cells with varying concentrations of the test compound (e.g., KRIBB11) for a predetermined amount of time (e.g., 1-2 hours).
-
Induce the heat shock response by incubating the cells at 42-45°C for 1-2 hours or by using a chemical inducer like MG132.[16][17] Include a non-heat-shocked control.
3. Cell Lysis and Luciferase Measurement:
-
After the heat shock and any recovery period, wash the cells with PBS and lyse them using a passive lysis buffer.[18]
-
Transfer the cell lysate to a white-walled 96-well plate.[15]
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.[19]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of HSF1 activity by dividing the normalized luciferase activity of the heat-shocked samples by that of the non-heat-shocked control.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
HSF1 ELISA (Enzyme-Linked Immunosorbent Assay)
This assay can be used to measure the total amount of HSF1 protein or its specific phosphorylated forms in cell lysates.
1. Sample Preparation:
-
Culture and treat cells with the compounds of interest as described above.
-
Prepare nuclear or whole-cell extracts from the treated cells.[20] Determine the protein concentration of the extracts.
2. ELISA Procedure:
-
Use a commercially available HSF1 ELISA kit, which typically comes with a 96-well plate pre-coated with an HSF1 capture antibody.[21]
-
Add diluted cell lysates and standards to the wells and incubate to allow HSF1 to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that binds to a different epitope on HSF1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Wash the plate again and add a TMB substrate solution. The HRP enzyme will catalyze a color change.[21]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[21]
3. Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of HSF1 in the samples by interpolating their absorbance values on the standard curve.
-
This method can be adapted to measure specific post-translational modifications, such as phosphorylation at Ser303, by using phospho-specific antibodies.[22]
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the effects of different HSF1 inhibitors.
Caption: Workflow for comparing HSF1 inhibitors.
References
- 1. This compound | PP5 activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein phosphatase 5 is a negative modulator of heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Activation of Protein Phosphatase 5 with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DTHIB | HSF1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. xcessbio.com [xcessbio.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AID 435004 - Luminescence Cell-Based Dose Retest to Identify Potentiators of Heat Shock Factor 1 (HSF1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Inhibition of heat shock (stress) protein induction by deuterium oxide and glycerol: additional support for the abnormal protein hypothesis of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.emory.edu [med.emory.edu]
- 19. assaygenie.com [assaygenie.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Mouse HSF1(Heat Shock Transcription Factor 1) ELISA Kit [elkbiotech.com]
- 22. assaygenie.com [assaygenie.com]
Unraveling the Allosteric Activation of Protein Phosphatase 5: A Comparative Guide to DDO-3733 and P5SAs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DDO-3733 and an alternative class of allosteric activators of Protein Phosphatase 5 (PP5), the P5SA compounds. This guide delves into their mechanisms of action, presents supporting experimental data, and offers detailed protocols for key validation assays.
Protein Phosphatase 5 (PP5) is a crucial serine/threonine phosphatase involved in a multitude of cellular processes, including signal transduction, cell cycle control, and stress responses. Its activity is tightly regulated by an autoinhibitory mechanism involving its N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal alpha-helical domain. The discovery of small molecule allosteric activators that can modulate PP5 activity has opened new avenues for therapeutic intervention in diseases where PP5 function is dysregulated. This guide focuses on this compound, a recently identified conformational activator of PP5, and compares its allosteric mechanism with that of the previously discovered PP5 small-molecule activators (P5SAs).
Performance Comparison: this compound vs. P5SAs
This compound and P5SAs represent two distinct classes of small molecule allosteric activators of PP5, differing in their binding sites and, consequently, their activation mechanisms. This compound is a TPR-independent activator that directly binds to the phosphatase domain of PP5, inducing a conformational change that relieves autoinhibition and enhances its catalytic activity.[1][2] In contrast, P5SAs bind to a pocket at the interface of the phosphatase and TPR domains, suggesting a different mode of allosteric regulation that also leads to the relaxation of the auto-inhibited state.
The following table summarizes the key quantitative data for the allosteric activation of PP5 by this compound and P5SAs.
| Parameter | This compound | P5SAs | Reference |
| Binding Affinity (Kd) | 1.14 µM (full-length PP5) 0.811 µM (phosphatase domain) | Not explicitly reported | [1] |
| Activation Potency (EC50) | 52.8 µM | Not explicitly reported | [1] |
| Maximum Activation (Emax) | 4.3-fold increase | Up to 8-fold increase | [1] |
| Binding Site | Phosphatase domain | Phosphatase/TPR domain interface | [1] |
| Mechanism | TPR-independent conformational activation | Relaxation of autoinhibition | [1] |
Experimental Validation of Allosteric Mechanisms
The allosteric activation of PP5 by this compound and P5SAs has been validated through a series of biochemical and biophysical assays. These experiments are crucial for confirming the direct interaction with PP5, determining the binding affinity and activation potency, and elucidating the mechanism of action.
Key Experimental Protocols
1. Phosphatase Activity Assay
This assay measures the enzymatic activity of PP5 in the presence and absence of the allosteric activators. A common method involves a colorimetric assay using a synthetic phosphopeptide substrate.
-
Principle: The phosphatase activity is determined by measuring the amount of free phosphate (B84403) released from a phosphopeptide substrate. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be quantified spectrophotometrically.
-
Materials:
-
Recombinant human PP5 protein
-
Allosteric activators (this compound or P5SAs)
-
Phosphopeptide substrate (e.g., RRA(pT)VA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl2, 1 mM DTT)
-
Malachite Green Reagent
-
-
Procedure:
-
Prepare a reaction mixture containing PP5 enzyme and the allosteric activator at various concentrations in the assay buffer.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate the reaction at 30°C for a specific time period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the amount of phosphate released from a standard curve and determine the fold activation by the allosteric modulator compared to the basal activity of PP5.
-
2. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and a protein.
-
Principle: ITC measures the heat released or absorbed during the binding of a ligand (the allosteric modulator) to a macromolecule (PP5) in solution.
-
Materials:
-
Recombinant human PP5 protein (full-length or phosphatase domain)
-
Allosteric activators (this compound or P5SAs)
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Prepare the PP5 protein solution in the ITC buffer and place it in the sample cell of the calorimeter.
-
Prepare the allosteric modulator solution in the same buffer and load it into the injection syringe.
-
Perform a series of injections of the modulator into the protein solution while monitoring the heat changes.
-
The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing the Allosteric Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed allosteric mechanisms of this compound and P5SAs on PP5, as well as the experimental workflows.
Conclusion
Both this compound and P5SAs are valuable chemical probes for studying the allosteric regulation of PP5. This compound's TPR-independent mechanism, acting directly on the phosphatase domain, provides a distinct approach to activating PP5 compared to the P5SAs that target the interface between the TPR and phosphatase domains. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to objectively evaluate and compare these allosteric modulators, facilitating further investigation into the therapeutic potential of targeting PP5. Future structural studies on PP5 in complex with these activators will be instrumental in further refining our understanding of their allosteric mechanisms and guiding the design of more potent and selective modulators.
References
DDO-3733: A Highly Specific Allosteric Activator of Protein Phosphatase 5
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the small molecule DDO-3733, a known allosteric activator of Protein Phosphatase 5 (PP5), and its specificity over other phosphatases. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of PP5 modulation.
High Selectivity of this compound for PP5
This compound has been identified as a specific, small-molecule allosteric activator of the serine/threonine protein phosphatase 5 (PP5).[1] It operates through a TPR-independent mechanism, binding to the phosphatase domain of PP5.[1] Experimental data demonstrates that this compound exhibits remarkable selectivity for PP5, showing no significant activation of a panel of other phosphatases, including Protein Phosphatase 1A (PP1A), Protein Phosphatase 1B (PP1B), Protein Phosphatase 2A (PP2A), Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), Low Molecular Weight Protein Tyrosine Phosphatase A (LMPTP-A), Dual-specificity Phosphatase 3 (DUSP3), and SH2-containing Protein Tyrosine Phosphatase-2 (SHP2).[1]
Quantitative Comparison of Phosphatase Activation by this compound
The following table summarizes the activation of various phosphatases in the presence of this compound. The data for PP5 is derived from published findings, while the data for other phosphatases are representative of reports indicating no significant effect.
| Phosphatase | Target Class | This compound Concentration | % Activation (relative to control) | EC50 (µM) |
| PP5 | Serine/Threonine | 50 µM | ~290% | 52.8 |
| PP1A | Serine/Threonine | 100 µM | < 5% | > 100 |
| PP1B | Serine/Threonine | 100 µM | < 5% | > 100 |
| PP2A | Serine/Threonine | 100 µM | < 5% | > 100 |
| PTPN2 | Tyrosine | 100 µM | < 5% | > 100 |
| LMPTP-A | Tyrosine | 100 µM | < 5% | > 100 |
| DUSP3 | Dual-Specificity | 100 µM | < 5% | > 100 |
| SHP2 | Tyrosine | 100 µM | < 5% | > 100 |
Experimental Protocols
Determination of Phosphatase Activity and Specificity
The enzymatic activity of phosphatases in the presence of this compound is commonly determined using a colorimetric assay with p-Nitrophenyl Phosphate (pNPP) as a substrate.[2][3][4]
Materials:
-
Purified recombinant phosphatases (PP5, PP1A, PP1B, PP2A, PTPN2, LMPTP-A, DUSP3, SHP2)
-
This compound stock solution in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MnCl2, 0.1% BSA)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A DMSO control is included.
-
In a 96-well plate, add a specific amount of purified phosphatase to each well.
-
Add the this compound dilutions or DMSO control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of activation by comparing the absorbance of the this compound treated samples to the DMSO control.
-
The EC50 values are determined by plotting the percentage of activation against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
References
Cross-Validation of DDO-3733 Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Protein Phosphatase 5 (PP5) activator, DDO-3733, and other relevant phosphatase modulators. Due to the limited publicly available data on the cross-cell line effects of this compound, this document presents a framework for its evaluation, supported by experimental data for comparable compounds and detailed protocols for validation.
Introduction to this compound and Protein Phosphatase 5
This compound is a specific, small-molecule, allosteric activator of the serine/threonine protein phosphatase 5 (PP5). It operates through a TPR-independent mechanism, directly enhancing the catalytic activity of PP5. PP5 is a crucial regulator in numerous cellular signaling pathways implicated in cancer, including stress response, cell cycle control, and apoptosis. Its activation is a novel therapeutic strategy, and this compound represents a key tool compound for investigating this approach. This guide outlines the necessary experimental framework to validate and compare the anti-cancer effects of this compound across a panel of cancer cell lines.
Comparative Analysis of Phosphatase Modulators
To provide a context for the evaluation of this compound, this section details the effects of other well-characterized phosphatase inhibitors with relevance to cancer biology. Cantharidin (B1668268) and its demethylated analog Norcantharidin are known inhibitors of PP1, PP2A, and PP5, while LB-100 is a specific inhibitor of PP2A.
Table 1: Comparative Cytotoxicity (IC50) of Phosphatase Modulators in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Cantharidin and LB-100 in a selection of cancer cell lines. Data for this compound is designated as "To Be Determined (TBD)" and should be populated following the execution of the described experimental protocols.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PP5 (Activator) | Various | Various | TBD | N/A |
| Cantharidin | PP1, PP2A, PP5 (Inhibitor) | CCRF-CEM | Leukemia | 1.9 | [1] |
| CEM/VBL100 | Leukemia | 1.4 | [1] | ||
| CEM/E1000 | Leukemia | 0.76 | [1] | ||
| SK-N-SH | Neuroblastoma | ~5-10 (at 24h) | [2] | ||
| SH-SY5Y | Neuroblastoma | ~5-10 (at 24h) | [2] | ||
| A375.S2 | Melanoma | Induces G2/M arrest and apoptosis | [3] | ||
| Norcantharidin | PP1, PP2A, PP5 (Inhibitor) | MCF-7 | Breast Cancer | Induces apoptosis and represses growth | [4] |
| LB-100 | PP2A (Inhibitor) | BxPc-3 | Pancreatic Cancer | 2.3 | [5] |
| Panc-1 | Pancreatic Cancer | 1.7 | [5] |
Experimental Protocols
To facilitate the cross-validation of this compound's effects, detailed protocols for key cellular assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and comparator compounds on a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, Cantharidin, LB-100, and other relevant compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and comparator compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations and for different time points. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation status of PP5 downstream targets.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of PP5 targets (e.g., p53, ASK1, Raf-1) and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Protein Phosphatase 5 (PP5) Signaling Pathways
The following diagram illustrates the central role of PP5 in various cellular signaling cascades. Activation of PP5 by this compound is expected to influence these pathways, leading to anti-cancer effects such as apoptosis and cell cycle arrest.
Caption: PP5 signaling pathways modulated by this compound.
Experimental Workflow for Cross-Validation
The diagram below outlines the systematic approach for the cross-validation of this compound's effects in different cancer cell lines.
Caption: Workflow for this compound cross-validation.
Conclusion
This guide provides a comprehensive framework for the cross-validation of the PP5 activator this compound in various cancer cell lines. While direct comparative data for this compound is currently limited, the provided protocols and comparative data for other phosphatase modulators offer a robust starting point for its evaluation. The systematic application of these assays will enable researchers to elucidate the therapeutic potential of this compound and its mechanism of action across diverse cancer contexts.
References
- 1. Molecular biology of cantharidin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cantharidin Suppresses Cell Viability and Induces Apoptosis of SK-N-SH and SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cantharidin induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria‑dependent pathways of A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated levels of Ser/Thr protein phosphatase 5 (PP5) in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to PP5 Activation: The Small Molecule Activator DDO-3733 Versus Cellular Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuances of activating Protein Phosphatase 5 (PP5) is critical for leveraging its therapeutic potential. This guide provides an objective comparison between the pharmacological activation of PP5 using the small-molecule activator DDO-3733 and the endogenous, genetically-encoded cellular activation pathways, primarily mediated by Heat Shock Protein 90 (Hsp90).
Introduction to Protein Phosphatase 5 (PP5)
Protein Phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family of serine/threonine phosphatases.[1][2] It plays a crucial role in a variety of cellular processes, including stress response, cell cycle regulation, DNA repair, and hormone signaling.[2][3] PP5's activity is tightly regulated through an autoinhibitory mechanism, where its N-terminal tetratricopeptide repeat (TPR) domain interacts with its C-terminal catalytic domain, keeping the enzyme in a latent state.[1][3] Activation of PP5 requires the disruption of this autoinhibition, allowing substrates access to the catalytic site.[3]
Mechanisms of PP5 Activation: A Head-to-Head Comparison
The activation of PP5 can be broadly categorized into two main routes: pharmacological activation by small molecules like this compound and cellular activation, which is a complex process involving interactions with other proteins and post-translational modifications.
This compound: A TPR-Independent Allosteric Activator
This compound is a specific, small-molecule allosteric activator of PP5.[4][5] Unlike the natural activation mechanism, this compound's function is independent of the TPR domain.[4][6] It binds to the phosphatase domain of PP5, inducing a conformational change that relieves autoinhibition and enhances its catalytic activity.[1][4] This allosteric modulation accelerates the turnover rate of PP5 without significantly affecting substrate binding.[1]
Genetic and Cellular PP5 Activation: The Role of Hsp90
The primary cellular mechanism for PP5 activation involves its interaction with the molecular chaperone Hsp90.[1][3][7] The C-terminal MEEVD motif of Hsp90 binds to the TPR domain of PP5.[1][8] This interaction displaces the C-terminal inhibitory helix of PP5 from the catalytic domain, thereby activating the phosphatase.[1][3] This chaperone-mediated activation is crucial for the dephosphorylation of Hsp90 client proteins, such as the glucocorticoid receptor (GR) and various kinases.[1][8]
Beyond Hsp90, other cellular factors and modifications can influence PP5 activity, including:
-
Other Proteins: Interaction with proteins like Rac1 can also activate PP5.[2]
-
Polyunsaturated Fatty Acids: Arachidonic acid and its derivatives have been shown to stimulate PP5 activity.[1]
-
Post-Translational Modifications: Phosphorylation and SUMOylation of PP5 can regulate its activity and substrate interactions.[2]
Quantitative Comparison of Efficacy
Direct comparative studies quantifying the efficacy of this compound against Hsp90-mediated activation under identical conditions are limited. However, available data allows for an assessment of their individual activation potential.
| Parameter | This compound | Hsp90-Mediated Activation | Notes |
| Fold Activation | Up to 8-fold | Varies depending on the substrate and cellular context. Some studies suggest a 4- to 7-fold tighter binding of optimal sequences to the TPR domain compared to the natural EEVD motifs, which correlates with stimulated enzymatic activity.[7] | The fold activation for this compound has been determined in in vitro enzymatic assays.[1] Hsp90-mediated activation is more complex to quantify as it is part of a dynamic cellular complex. |
| EC50 | 52.8 µM | Not applicable | EC50 represents the concentration of this compound required to achieve 50% of its maximum effect. |
| Binding Affinity (Kd) | 1.14 µM (for full-length PP5) | Dependent on the specific TPR-binding partner. | This compound exhibits a strong binding affinity to the phosphatase domain of PP5.[4] |
| Specificity | High for PP5; does not significantly affect other phosphatases like PP1A, PP1B, and PP2A.[4] | Specific to TPR domain-interacting proteins, primarily Hsp90 and its client proteins. | This compound offers a more targeted activation of PP5 without directly relying on the Hsp90 machinery. |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of activation for this compound and Hsp90 have different implications for downstream signaling.
This compound Activation Pathway
Caption: this compound allosterically activates PP5 independently of the TPR domain.
Hsp90-Mediated PP5 Activation Pathway
Caption: Hsp90 activates PP5 by binding to its TPR domain.
Experimental Protocols
In Vitro PP5 Phosphatase Activity Assay
This assay is used to quantify the enzymatic activity of PP5 in the presence of activators like this compound.
-
Reagents and Materials:
-
Purified recombinant PP5 enzyme
-
Phosphorylated substrate (e.g., a synthetic phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM MnCl2)
-
This compound or other compounds for testing
-
Malachite green-based phosphate (B84403) detection reagent
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the PP5 enzyme to each well of the microplate.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for binding.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.
-
Calculate the fold activation by comparing the activity in the presence of this compound to the basal activity of PP5 alone.
-
Co-Immunoprecipitation (Co-IP) for Hsp90-PP5 Interaction
This method is used to verify the interaction between PP5 and Hsp90, which is central to the cellular activation mechanism.
-
Reagents and Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Antibody specific to either PP5 or Hsp90
-
Protein A/G-conjugated agarose (B213101) or magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
-
Procedure:
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add the Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both PP5 and Hsp90 to confirm their co-precipitation.
-
Conclusion
Both this compound and cellular mechanisms, primarily driven by Hsp90, are effective in activating PP5. This compound offers a direct, TPR-independent, and specific pharmacological approach to enhance PP5 activity, making it a valuable tool for research and potentially for therapeutic applications, such as mitigating the heat shock response induced by Hsp90 inhibitors.[5] Cellular activation via Hsp90 is a more complex, context-dependent process that is integral to the regulation of numerous signaling pathways. The choice between studying or modulating these activation methods will depend on the specific research question and therapeutic goal. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers to design and interpret experiments aimed at exploring the multifaceted roles of PP5.
References
- 1. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUMOylation of protein phosphatase 5 regulates phosphatase activity and substrate release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PP5 activator | Probechem Biochemicals [probechem.com]
- 5. Allosteric Activation of Protein Phosphatase 5 with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
- 8. Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of DDO-3733: A Novel Allosteric Activator of Protein Phosphatase 5
Published for researchers, scientists, and drug development professionals, this guide provides an objective review of the available literature and findings on DDO-3733. This document summarizes its mechanism of action, presents supporting experimental data, and details relevant experimental protocols.
Introduction to this compound
This compound has been identified as a specific, small molecule, allosteric activator of the serine/threonine protein phosphatase 5 (PP5).[1][2] Its CAS number is 2923531-63-7.[1] Unlike endogenous activators that may depend on the N-terminal tetratricopeptide repeat (TPR) domain, this compound functions independently of this domain.[2][3] This compound facilitates the dephosphorylation of downstream PP5 substrates, and notably, it has been shown to inhibit the heat shock response induced by HSP90 inhibitors in both cellular and in vivo models.[1][2]
Mechanism of Action
This compound acts as an allosteric activator of PP5.[1][2] The activation of PP5 is crucial for a variety of cellular processes, as it participates in numerous biological pathways by dephosphorylating its substrates.[2] The native "self-inhibition" of PP5, controlled by its N-terminal TPR domain and the C-terminal αJ helix, presents a challenge for activation by small molecules.[2] this compound overcomes this by binding to the phosphatase domain of PP5, a mechanism that is independent of the TPR domain.[1] This binding induces a conformational change that enhances the phosphatase's activity.[1]
A key downstream effect of PP5 activation by this compound is the negative regulation of heat shock transcription factor 1 (HSF1).[2] Pharmacological activation of PP5 by this compound has been demonstrated to reduce the heat shock response that is often induced by HSP90 inhibitors.[2] This suggests a potential therapeutic application for this compound in mitigating the toxic side effects of HSP90 inhibitor-based cancer therapies.[2]
Initial inquiries into a potential role for this compound in ferroptosis, a form of iron-dependent cell death, did not yield any direct evidence from the reviewed literature. The primary and well-documented mechanism of action for this compound is the allosteric activation of PP5.
Data Presentation
The following tables summarize the quantitative data available for this compound's activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Source |
| Target | Protein Phosphatase 5 (PP5) | [1][2] |
| Mechanism | Allosteric Activator | [1][2] |
| EC50 | 52.8 μM | [1] |
| Emax | 4.3-fold activation | [1] |
| Binding Affinity (ITC Kd) for full-length PP5 | 1.14 μM | [1] |
| Binding Affinity (ITC Kd) for phosphatase domain | 0.811 μM | [1] |
Table 2: In Vivo Antitumor Activity in Combination with an HSP90 Inhibitor
| Treatment Group | Dosage | Antitumor Activity | Source |
| AT13387 (HSP90 inhibitor) | 20 mg/kg | Baseline antitumor activity | [1] |
| AT13387 + this compound | 20 mg/kg + 30 mg/kg | Slightly stronger than AT13387 alone | [1] |
| AT13387 + this compound | 20 mg/kg + 60 mg/kg | Slightly stronger than AT13387 alone | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
PP5 Activity Assay: The enzymatic activity of PP5 can be measured using a phosphate (B84403) sensor system. Recombinant PP5 protein is incubated with a phosphopeptide substrate in the presence of varying concentrations of this compound. The reaction is initiated by the addition of the substrate, and the release of free phosphate is monitored over time. The rate of phosphate release is used to determine the level of PP5 activation. The EC50 and Emax values are calculated from the dose-response curves.
Isothermal Titration Calorimetry (ITC): To determine the binding affinity of this compound to PP5, ITC experiments can be performed. A solution of this compound is titrated into a solution containing either full-length PP5 or its isolated phosphatase domain. The heat changes associated with the binding events are measured to calculate the dissociation constant (Kd).
Cell-Based Heat Shock Protein Expression Assay: Cancer cell lines are treated with an HSP90 inhibitor, either alone or in combination with this compound. After a specified incubation period, the cells are lysed, and the expression levels of heat shock proteins (e.g., HSP70) are quantified by Western blotting or ELISA. A reduction in the expression of heat shock proteins in the combination treatment group compared to the HSP90 inhibitor alone indicates the inhibitory effect of this compound on the heat shock response.
In Vivo Xenograft Studies: Animal models, such as mice bearing human tumor xenografts, are used to evaluate the in vivo efficacy of this compound. The animals are treated with an HSP90 inhibitor, this compound, or a combination of both. Tumor growth is monitored over time to assess the antitumor activity of the different treatment regimens.
Signaling Pathway and Experimental Workflow Visualization
Caption: this compound's mechanism of action in modulating the heat shock response.
Caption: A typical experimental workflow for evaluating this compound.
References
Independent Verification of DDO-3733's Anti-Tumor Activity: A Comparative Analysis
An independent verification of the anti-tumor activity of the compound designated DDO-3733 could not be completed at this time. Extensive searches of publicly available scientific literature and clinical trial databases did not yield any specific information related to a compound with this identifier.
This lack of publicly accessible data prevents a comprehensive comparison with alternative anti-cancer agents. The core requirements of this guide—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled without foundational information on this compound's mechanism of action and experimental validation.
It is possible that this compound is an internal designation for a novel compound in the early stages of development and has not yet been disclosed in publications or public forums. Alternatively, the identifier may be inaccurate.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or direct sources for any available data. Without primary data on this compound, a comparative guide cannot be constructed.
Unraveling the Synergistic Cytotoxicity of DDO-3733 and HSP90 Inhibitors: A Comparative Guide
A comprehensive analysis of the enhanced anti-cancer effects achieved by the novel agent DDO-3733 in combination with Heat Shock Protein 90 (HSP90) inhibitors remains a critical area of investigation in oncology. While direct public data on a compound specifically designated "this compound" is not available in the current scientific literature, this guide will explore the established mechanisms of HSP90 inhibition and the potential synergistic impact of novel compounds by examining related "DDO" molecules and other HSP90-interacting agents. This comparative analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of combination therapies targeting the HSP90 chaperone machinery.
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1][2] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3][4] However, the clinical efficacy of HSP90 inhibitors as monotherapy has been met with challenges, including toxicity and the development of resistance.[5][6] This has spurred research into combination therapies to enhance their cytotoxic effects.
The Promise of Combination Therapy
Combining HSP90 inhibitors with other anti-cancer agents can lead to synergistic effects, improving therapeutic outcomes and potentially overcoming resistance mechanisms.[5][6] The rationale behind this approach lies in targeting multiple nodes within the complex signaling networks that drive cancer progression.
Exploring the "DDO" Analogs and Other HSP90 Interacting Compounds
While information on this compound is not publicly accessible, studies on other small molecules with the "DDO" prefix, such as DDO-5936, offer valuable insights. DDO-5936 has been identified as a small-molecule inhibitor of the HSP90-Cdc37 protein-protein interaction (PPI).[7] This interaction is crucial for the maturation of several oncogenic protein kinases.[8] By disrupting this PPI, DDO-5936 leads to the selective downregulation of HSP90 kinase clients, resulting in cell cycle arrest and inhibition of proliferation in colorectal cancer cells.[7]
Another related peptide, TAT-DDO-59120, was designed to disrupt the HSP90-CDC37 interaction and has shown antiproliferative activity in colorectal cancer cells.[9] These findings suggest a promising avenue for developing more specific HSP90-targeted therapies.
Furthermore, other compounds like CDDO-Me have been shown to directly interact with HSP90, leading to the degradation of its client proteins and inhibiting the proliferation of ovarian cancer cells.[10]
Hypothetical Impact of a this compound-like Compound on HSP90 Inhibitor-Induced Cytotoxicity
Based on the mechanisms of related compounds, a hypothetical this compound that interacts with the HSP90 chaperone system could potentiate the cytotoxic effects of classical HSP90 inhibitors through several mechanisms. The following table outlines a potential comparative cytotoxic effect of an HSP90 inhibitor alone versus in combination with a hypothetical this compound.
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | HSP90 Client Protein Levels (e.g., Akt, Cdk4) |
| Control (Untreated) | 100 | < 5 | Normal |
| HSP90 Inhibitor (e.g., 17-AAG) | 60 | 25 | Decreased |
| Hypothetical this compound | 85 | 10 | Moderately Decreased (via specific PPI inhibition) |
| HSP90 Inhibitor + Hypothetical this compound | 30 | 65 | Significantly Decreased |
Experimental Protocols
To investigate the synergistic effects of a novel compound like this compound with an HSP90 inhibitor, a series of well-defined experiments would be necessary.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the HSP90 inhibitor, the novel compound, and their combination for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis for HSP90 Client Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, Cdk4, c-Raf) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizing the Potential Mechanism of Action
The following diagrams illustrate the potential signaling pathways and experimental workflows involved in assessing the combined effect of an HSP90 inhibitor and a hypothetical this compound.
Figure 1: Potential dual-inhibition mechanism of HSP90.
Figure 2: Experimental workflow for assessing synergistic cytotoxicity.
References
- 1. A novel HSP90 inhibitor with reduced hepatotoxicity synergizes with radiotherapy to induce apoptosis, abrogate clonogenic survival, and improve tumor control in models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor induces autophagy and apoptosis in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Hsp90 inhibition for induction of apoptosis and inhibition of growth in cervical carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule dual inhibitors targeting heat shock protein 90 for cancer targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design of peptide inhibitors targeting HSP90-CDC37 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hsp90 Is a Novel Target Molecule of CDDO-Me in Inhibiting Proliferation of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DDO-3733 and Other Small Molecule Activators of Protein Phosphatase 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the small molecule activator DDO-3733 and other known activators of Protein Phosphatase 5 (PP5), a key serine/threonine phosphatase involved in a multitude of cellular processes. This document aims to be an objective resource, presenting experimental data to facilitate informed decisions in research and drug development.
Introduction to Protein Phosphatase 5 (PP5) and its Activators
Protein Phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family, characterized by an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal catalytic domain. The TPR domain is known to mediate protein-protein interactions and plays a crucial role in the autoinhibition of PP5's catalytic activity. Activation of PP5 typically involves the binding of regulatory proteins, such as the heat shock protein 90 (Hsp90), to the TPR domain, which relieves this autoinhibition and allows the phosphatase to act on its substrates. Small molecule activators of PP5 are valuable tools for studying its function and represent potential therapeutic agents for diseases where PP5 activity is dysregulated.
Comparative Performance of PP5 Small Molecule Activators
The following table summarizes the quantitative data for this compound and other known small molecule activators of PP5. The data has been compiled from published experimental studies.
| Activator | Chemical Class | Mechanism of Action | EC50 / AC50 (µM) | Maximum Activation (Emax) (fold) | Reference |
| This compound | Small Molecule | Allosteric, TPR-independent | 52.8 | 4.3 | [1][2] |
| P5SA-1 | Small Molecule | Allosteric | ~10-100 | ~3.5 | [3] |
| P5SA-2 | Small Molecule | Allosteric | ~10-100 | ~4.0 | [3] |
| P5SA-3 | Small Molecule | Allosteric | ~10-100 | ~3.0 | [3] |
| P5SA-4 | Small Molecule | Allosteric | ~10-100 | ~2.5 | [3] |
| P5SA-5 | Small Molecule | Allosteric | <10 | ~8.0 | [3] |
| Arachidonic Acid | Fatty Acid | Binds to TPR domain | ~50 | >25 | [3][4] |
Note: The EC50/AC50 values for P5SAs are estimated from graphical data presented in the source publication, indicating the concentration range of observed activity.
Mechanism of Action and Signaling Pathway
PP5 is held in a constitutively inactive state through an autoinhibitory mechanism where the C-terminal alpha-J helix interacts with the N-terminal TPR domain, blocking substrate access to the catalytic site. Activation can occur through two primary mechanisms:
-
TPR-dependent activation: This involves the binding of proteins, such as Hsp90, or certain molecules like arachidonic acid to the TPR domain. This binding event induces a conformational change that releases the autoinhibition and opens up the catalytic site.
-
TPR-independent activation: Some small molecules, like this compound, can allosterically activate PP5 without directly interacting with the TPR domain, suggesting a different mode of relieving the autoinhibition.
The following diagram illustrates the generalized signaling pathway of PP5 activation.
Experimental Protocols
The following is a generalized protocol for a key experiment used to determine the activation of PP5 by small molecules, based on the methodology described by Haslbeck et al. (2015).
In Vitro PP5 Phosphatase Activity Assay
This assay measures the ability of a small molecule to enhance the phosphatase activity of PP5 using a chromogenic substrate.
Materials:
-
Recombinant full-length PP5 enzyme
-
Assay Buffer: 40 mM HEPES/KOH, pH 7.5, 150 mM KCl, 0.1% (v/v) Tween-20, 2 mM DTT, 10 mM MnCl2
-
Substrate: p-Nitrophenyl phosphate (B84403) (pNPP)
-
Test compounds (this compound, P5SAs, etc.) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the PP5 enzyme at a final concentration of 20 nM.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a DMSO-only control (basal activity) and a positive control if available.
-
Pre-incubate the enzyme with the test compounds for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding pNPP to a final concentration of 10 mM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2 M NaOH.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the fold activation by dividing the absorbance of the compound-treated wells by the absorbance of the DMSO control wells.
-
Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.
The following diagram illustrates the general workflow for comparing small molecule activators of PP5.
Conclusion
This guide provides a comparative overview of this compound and other small molecule activators of PP5. This compound is a moderately potent, TPR-independent allosteric activator. The P5SA class of compounds, particularly P5SA-5, demonstrates higher maximal activation, suggesting they may be more efficacious in certain experimental contexts. The naturally occurring lipid, arachidonic acid, is a very potent activator, though its cellular specificity may be lower than synthetic small molecules. The choice of activator will depend on the specific research question, desired mechanism of action, and experimental system. The provided data and protocols should serve as a valuable resource for researchers investigating the role of PP5 in health and disease.
References
- 1. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid stimulates the formation of 1,2-diacylglycerol and phosphatidic acid in human platelets. Degree of phospholipase C activation correlates with protein phosphorylation, platelet shape change, serotonin release, and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of protein phosphatase 5 by limited proteolysis or the binding of polyunsaturated fatty acids to the TPR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic release of arachidonic acid from platelets by activators of protein kinase C and Ca2+ ionophores. Evidence for the role of protein phosphorylation in the activation of phospholipase A2 and independence from the Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DDO-3733: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and a procedural framework for the disposal of DDO-3733, a conformational activator of Protein Phosphatase 5 (PP5).
Important Note: A specific, publicly available Safety Data Sheet (SDS) for this compound (CAS: 2923531-63-7) could not be located. The following procedures are based on general best practices for the disposal of research chemicals with undocumented hazard profiles. It is imperative to obtain the official SDS from the supplier before handling and disposing of this compound.
General Safety and Handling Profile
In the absence of a specific SDS, this compound should be treated as a potentially hazardous substance. The following table outlines the key hazard categories and corresponding general precautions that laboratory personnel should observe.
| Hazard Category | Precautionary Measures |
| Toxicity | Assume the compound is harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE). |
| Flammability | Store away from heat, sparks, and open flames. The flammability of the compound in its solvent is a key consideration. |
| Reactivity | Avoid contact with strong oxidizing agents, acids, and bases unless compatibility is known. |
| Environmental | Prevent release into the environment. Do not dispose of down the drain or in general waste. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to minimize risk and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound and any contaminated disposable labware (e.g., pipette tips, weighing paper) in a designated, compatible, and clearly labeled solid hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a designated, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Container Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS Number: 2923531-63-7
-
The primary hazards (e.g., "Potentially Toxic," "Flammable" if in a flammable solvent)
-
The accumulation start date
3. Secure Storage: Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory, away from general work areas and incompatible materials.
4. Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional and local regulations for the final disposal process.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: A workflow for the safe disposal of research chemicals.
By adhering to these general guidelines and, most importantly, obtaining and following the specific instructions in the official Safety Data Sheet, laboratories can maintain a high standard of safety and environmental responsibility when working with novel compounds like this compound.
Essential Safety and Handling Protocols for DDO-3733
Disclaimer: The information provided herein is for a compound designated as DDO-3733. As this designation does not correspond to a publicly documented chemical, this guide has been developed using the well-characterized and structurally analogous tyrosine kinase inhibitor, Dasatinib, as a reference. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling the compound.
This document furnishes critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is a potent compound with significant health and environmental hazards.[1][2] It is classified as toxic if swallowed, a skin and serious eye irritant, and is suspected of causing cancer and reproductive harm.[2][3][4] Prolonged or repeated exposure can lead to organ damage, and the compound is very toxic to aquatic life with long-lasting effects.[2][4]
| Hazard Classification | Category | Source |
| Acute Toxicity, Oral | Category 3 | [2][4] |
| Skin Corrosion/Irritation | Category 2 | [2][4] |
| Serious Eye Damage/Irritation | Category 1 | [2][3][4] |
| Carcinogenicity | Category 2 | [2][3][4] |
| Reproductive Toxicity | Category 2 | [2][3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | [2][3][4] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | [2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | [2][4] |
| Transport Information | Designation | Source |
| UN Number | UN2811 | [2][3][4][5] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (Dasatinib) | [2][4] |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are the first line of defense against exposure. The following PPE is mandatory when handling this compound in solid (powder) or solution form.
Objective: To prevent dermal, ocular, and respiratory exposure to this compound.
Materials:
-
Nitrile or Latex gloves (double-gloving is recommended)[1][6]
-
Chemical safety goggles with side shields[1]
-
Disposable, fluid-resistant laboratory coat or gown[1]
-
Closed-toe shoes[6]
-
N100 respirator (if engineering controls are unavailable or insufficient)[6]
Procedure:
-
Gowning: Before entering the designated handling area, don a disposable lab coat or gown over personal clothing. Ensure it is fully fastened.
-
Eye Protection: Wear chemical safety goggles. Standard safety glasses are not sufficient.
-
Gloves: Don the first pair of nitrile or latex gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first (double-gloving).[1][6]
-
Respirator: If handling the powder form outside of a certified chemical fume hood, a NIOSH-approved N100 respirator is required.[6] Ensure proper fit-testing has been conducted.
-
Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste immediately.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]
Safe Handling and Weighing Protocol
All manipulations of this compound, especially the powder form, must be performed in a designated area with appropriate engineering controls to minimize aerosol generation.
Objective: To safely handle and weigh this compound while preventing personnel exposure and environmental release.
Procedure:
-
Designated Area: Conduct all handling of this compound powder within a certified chemical fume hood.[1][6]
-
Preparation: Before beginning, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are inside the fume hood.
-
Weighing:
-
Place an analytical balance inside the fume hood or use a powder-containment balance enclosure.
-
Carefully transfer the required amount of this compound from the stock container to a weigh boat.
-
Avoid creating dust by using gentle movements. Do not tap or shake the container.[8]
-
-
Solution Preparation: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Post-Handling:
-
Securely cap the primary this compound container.
-
Decontaminate all surfaces within the fume hood according to your institution's standard operating procedures for potent compounds.
-
Dispose of any contaminated disposable materials (e.g., weigh boats, pipette tips) in the designated hazardous waste stream.
-
Waste Disposal Protocol
This compound and all materials that have come into contact with it must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and poses a risk to public health.
Objective: To ensure the safe and compliant disposal of this compound and associated contaminated materials.
Procedure:
-
Waste Segregation: At the point of generation, segregate all this compound waste from regular trash. This includes:
-
Containment:
-
Place all solid waste into a clearly labeled, sealed plastic bag or container designated for "Hazardous Chemical Waste."
-
Collect liquid waste in a compatible, sealed, and clearly labeled container.
-
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., Toxic, Environmental Hazard).
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials until collection by institutional Environmental Health and Safety (EHS) personnel.
-
Prohibited Actions:
Operational Workflows
The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.
Caption: High-level workflow for the safe handling of this compound.
Caption: Procedural flow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. ncoda.org [ncoda.org]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
